molecular formula C5H3FIN B028142 3-Fluoro-4-Iodopyridine CAS No. 22282-75-3

3-Fluoro-4-Iodopyridine

カタログ番号: B028142
CAS番号: 22282-75-3
分子量: 222.99 g/mol
InChIキー: MSLUTDVOKZOXTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-Iodopyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H3FIN and its molecular weight is 222.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLUTDVOKZOXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451318
Record name 3-Fluoro-4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-75-3
Record name 3-Fluoro-4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Fluoro-4-Iodopyridine, a key building block in the development of various pharmaceutical compounds. This document details the primary synthetic route, purification protocols, and characterization data to support researchers in its efficient preparation and use.

Introduction

This compound (CAS No. 22282-75-3) is a halogenated pyridine (B92270) derivative with the molecular formula C₅H₃FIN and a molecular weight of 222.99 g/mol .[1][2][3][4] Its unique electronic properties, stemming from the presence of both a fluorine and an iodine atom on the pyridine ring, make it a valuable intermediate in medicinal chemistry and organic synthesis.[5][6][7] The compound typically appears as an off-white to crystalline solid with a melting point in the range of 85-89 °C.[3][4][7] Commercially available sources often provide it with a purity of over 97%.[5][7]

Synthesis of this compound

The most prevalent and practical method for the synthesis of this compound is a Sandmeyer-type reaction, commencing from the readily available precursor, 3-fluoro-4-aminopyridine. This multi-step process involves the diazotization of the primary amine followed by an iodination reaction.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Synthesis of this compound A 3-Fluoro-4-aminopyridine B Diazonium Salt Intermediate A->B Diazotization C This compound B->C Iodination R1 NaNO2, H2SO4 (0-5 °C) R2 KI

Caption: Synthetic route to this compound from 3-fluoro-4-aminopyridine.

Experimental Protocol: Diazotization and Iodination

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[8][9][10]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Fluoro-4-aminopyridine112.11505.61 g
Sulfuric Acid (98%)98.08-25 mL
Water (deionized)18.02-50 mL
Sodium Nitrite (B80452) (NaNO₂)69.00553.80 g
Potassium Iodide (KI)166.007512.45 g
Dichloromethane (B109758) (DCM)84.93-150 mL
Sodium Bicarbonate (aq, sat.)84.01-As needed
Sodium Thiosulfate (B1220275) (aq, 10%)158.11-As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-salt bath.

    • To this cooled acidic solution, add 5.61 g (50 mmol) of 3-fluoro-4-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Iodination Reaction:

    • Prepare a solution of 12.45 g (75 mmol) of potassium iodide in 25 mL of deionized water.

    • Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and colored impurities. The two primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Purification_Workflow Purification Workflow for this compound A Crude this compound B Recrystallization A->B High Yield, Moderate Purity C Column Chromatography A->C High Purity, Lower Yield D Pure this compound B->D C->D E Characterization (NMR, MP) D->E

Caption: General workflow for the purification and characterization of this compound.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying moderate to large quantities of the product. The choice of solvent is critical for successful purification.

Solvent Selection:

Solvent/Solvent SystemSuitability
Hexane (B92381)/Ethyl Acetate (B1210297)A mixture of hexane and ethyl acetate is a good candidate for recrystallization.
Ethanol (B145695)/WaterA mixture of ethanol and water can also be effective.
TolueneToluene can be used as a single solvent for recrystallization.

Procedure (using Hexane/Ethyl Acetate):

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Quantitative Data:

ParameterValue
Expected Yield70-85%
Purity (by NMR)>98%
Melting Point85-89 °C
Experimental Protocol: Column Chromatography

For obtaining very high purity material, especially for smaller scales, flash column chromatography is the preferred method.[1][11][12][13]

Materials:

ComponentSpecification
Stationary PhaseSilica (B1680970) gel (230-400 mesh)
Mobile PhaseA gradient of Hexane/Ethyl Acetate (e.g., from 95:5 to 80:20)

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elute the column with the gradient of Hexane/Ethyl Acetate, starting with the less polar mixture.

  • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data:

ParameterValue
Expected Yield50-70%
Purity (by NMR)>99%

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in CDCl₃): Three signals in the aromatic region are expected, corresponding to the three protons on the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

  • ¹³C NMR (in CDCl₃): Five signals are expected for the five carbon atoms of the pyridine ring. The signals for the carbons bearing the fluorine and iodine atoms will show characteristic chemical shifts and C-F coupling constants.

Melting Point:

The melting point of the purified this compound should be sharp and within the literature range of 85-89 °C.[3][4][7] A broad melting range would indicate the presence of impurities.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis and purification of this compound. The Sandmeyer-type reaction of 3-fluoro-4-aminopyridine provides a straightforward route to the desired product. Subsequent purification by either recrystallization or column chromatography can yield material of high purity suitable for use in demanding applications in drug discovery and development. The provided protocols and data will aid researchers in the efficient preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-Iodopyridine, a key building block in pharmaceutical and materials science research. This document details its fundamental characteristics, provides robust experimental protocols for their determination, and outlines a common synthetic route.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₃FIN
Molecular Weight 222.99 g/mol [1]
Appearance Cream to beige crystalline powder or crystals[1]
Melting Point 85-89 °C
Boiling Point 203.1 ± 20.0 °C (Predicted)[1]
Density 2.046 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.43 ± 0.18 (Predicted)[1]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[1]
Storage Temperature 2-8°C

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for solid organic compounds.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (approximately 10-20 °C/minute) to obtain an approximate melting range.

  • Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

  • Prepare a new capillary tube with the sample and place it in the apparatus.

  • Heat the sample at a slower rate, approximately 1-2 °C/minute, when the temperature is within 15-20 °C of the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.

Determination of Boiling Point (Predicted Value)

As this compound is a solid at room temperature with a relatively high predicted boiling point, direct determination by standard laboratory distillation is not typical. The cited boiling point is a predicted value. Experimental determination would require specialized equipment for distillation under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.

Determination of Density (Predicted Value)

The provided density is a predicted value. Experimental determination for a solid can be performed using gas pycnometry, which measures the volume of the solid by displacing an inert gas.

Determination of pKa (Predicted Value)

The reported pKa is a predicted value. Experimental determination can be carried out using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol Outline:

  • Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., methanol/water) due to its limited water solubility.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the titration curve, typically at the half-equivalence point.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, chloroform, ethyl acetate, methanol, 5% aq. HCl, 5% aq. NaOH)

Procedure:

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Observe the mixture to determine if the solid has dissolved completely, partially, or not at all.

  • Record the solubility as soluble, partially soluble, or insoluble.

  • Repeat the procedure for each solvent. To assess solubility in acidic and basic aqueous solutions, use 5% HCl and 5% NaOH respectively, which can indicate the basicity of the pyridine (B92270) nitrogen.

Synthesis and Purification

This compound is a valuable synthetic intermediate.[2] One common application is in Suzuki coupling reactions to form carbon-carbon bonds.[2]

Synthesis via Suzuki Coupling (Illustrative Example)

A common use of this compound is as a substrate in Suzuki coupling reactions. For instance, it can be reacted with a boronic acid in the presence of a palladium catalyst and a base to form a substituted fluoropyridine.[2]

Synthesis_of_Eudistomin_T_Intermediate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound p1 Trisubstituted Pyridine Intermediate r1->p1 Suzuki Coupling r2 (2-pivaloylaminophenyl)boronic acid r2->p1 c1 Pd Catalyst c2 Base c3 Solvent

Caption: Suzuki coupling of this compound.

Purification by Recrystallization

Objective: To purify crude this compound by removing impurities.

Apparatus:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Vacuum source

  • Appropriate solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding excess solvent.

  • If the solution is colored and the pure compound is known to be colorless, activated charcoal can be added to the hot solution to remove colored impurities. The solution should then be hot filtered to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur during this time.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Allow the crystals to dry completely under vacuum. The purity can then be assessed by melting point determination.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa Density Density Measurement Purification->Density Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Structural Verification DataAnalysis Data Compilation and Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis Density->DataAnalysis Spectroscopy->DataAnalysis Report Final Report Generation DataAnalysis->Report

Caption: Workflow for Physicochemical Characterization.

References

In-Depth Technical Guide: 3-Fluoro-4-Iodopyridine (CAS: 22282-75-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-Iodopyridine is a halogenated pyridine (B92270) derivative that serves as a critical building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridine ring, allows for selective and versatile functionalization. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the synthesis of bioactive molecules such as Eudistomin T and β-carbolines. Detailed experimental protocols, spectroscopic data, and safety information are also presented to support its use in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as an off-white powder or crystalline fibers.[1] It is characterized by the physical and chemical properties summarized in the table below.

PropertyValueReference(s)
CAS Number 22282-75-3[1]
Molecular Formula C₅H₃FIN[1]
Molecular Weight 222.99 g/mol [1]
Melting Point 85 - 89 °C[1]
Appearance Off-White Powder/Fibres[1]
Purity >97%[1]
Solubility Soluble in common organic solvents.
SMILES Fc1cnccc1I
InChI 1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H

Synthesis

Conceptual Synthesis Workflow:

G A 4-Amino-3-fluoropyridine (B1299083) B Diazotization (NaNO2, HBF4) A->B C 3-Fluoro-4-diazoniumpyridine tetrafluoroborate B->C D Iodination (KI) C->D E This compound D->E

Figure 1: Conceptual synthetic pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the fluorine and iodine substituents.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
H-2~8.2-8.4dJ(H-2, H-6)
H-5~7.2-7.4tJ(H-5, H-6), J(H-5, F)
H-6~8.0-8.2ddJ(H-6, H-5), J(H-6, F)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the electronegative fluorine and iodine atoms will show characteristic shifts.

CarbonPredicted Chemical Shift (ppm)
C-2~148-152
C-3~155-160 (C-F)
C-4~90-95 (C-I)
C-5~125-130
C-6~140-145
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-F and C-I bonds.

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretching
1600 - 1450Aromatic C=C and C=N stretching
1250 - 1000C-F stretching
600 - 500C-I stretching
Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI), will show a prominent molecular ion peak (M⁺) at m/z 223. The fragmentation pattern will likely involve the loss of iodine and fluorine atoms or the entire pyridine ring.

m/zInterpretation
223[M]⁺ (Molecular ion)
96[M - I]⁺ (Loss of iodine)
77[C₅H₃F]⁺ (Fluoropyridyl cation)

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of complex heterocyclic molecules. The differential reactivity of the C-I and C-F bonds allows for selective transformations. The C-I bond is particularly susceptible to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the C-I bond is selectively coupled with an organoboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Reaction Workflow:

G A This compound D Suzuki-Miyaura Coupling A->D B Organoboron Reagent (R-B(OH)2) B->D C Pd Catalyst, Base C->D E 3-Fluoro-4-Aryl/Alkyl-pyridine D->E

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Synthesis of Eudistomin T

This compound is a key starting material in the synthesis of the marine antibiotic Eudistomin T. The synthesis involves an initial Suzuki coupling reaction with (2-pivaloylaminophenyl)boronic acid, followed by lithiation and cyclization to form the final β-carboline structure.[1]

Synthesis of β-Carbolines

β-carbolines are a class of indole (B1671886) alkaloids with a wide range of biological activities, including anti-cancer and neuro-enhancement properties.[1] this compound serves as a valuable precursor for the synthesis of various substituted β-carbolines, allowing for the exploration of structure-activity relationships.

Biological Activity of Downstream Products: β-Carboline Signaling

While this compound itself is not known to be biologically active, the β-carboline derivatives synthesized from it have been shown to exert their effects through various signaling pathways. For instance, certain β-carbolines exhibit anti-cancer activity by inducing apoptosis through the modulation of the p53 and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Beta-carboline Beta-carboline ROS ROS Beta-carboline->ROS JNK JNK ROS->JNK p38 p38 ROS->p38 ERK ERK ROS->ERK p53 p53 JNK->p53 p38->p53 ERK->p53 Bax Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c Bcl-2 Bcl-2 Bcl-2->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis p53->Bax p53->Bcl-2

Figure 3: A putative signaling pathway for β-carboline-induced apoptosis.

Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Corrosion 1BGHS05DangerH314

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8 °C.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its unique reactivity profile enables the selective formation of carbon-carbon bonds, providing access to a wide range of novel molecular architectures with potential therapeutic applications. This technical guide has summarized the key properties, synthetic utility, and safety considerations for this compound, providing a foundation for its effective use in research and drug development. Further investigation into its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in the discovery of new medicines.

References

Spectral Analysis of 3-Fluoro-4-Iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key chemical intermediate, 3-Fluoro-4-Iodopyridine. This document details the available Nuclear Magnetic Resonance (NMR) data and provides predicted Infrared (IR) and Mass Spectrometry (MS) characteristics. Furthermore, it outlines the detailed experimental protocols typically employed for acquiring such spectral data, serving as a valuable resource for researchers in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound
Nucleus Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
¹H8.25d4.8H-2
8.10dd8.4, 1.8H-6
7.55t8.4H-5
¹³C159.2d258.0C-3
151.8d5.0C-2
142.0d20.0C-6
132.5d2.0C-5
95.7d4.0C-4
¹⁹F-118.3s-F-3

Note: The NMR data presented above is based on experimental findings reported in the PhD Thesis of Dr. Thomas Brégent, "Hétérocycles polyfonctionnalisés par lithiation : de la diversité structurale à la découverte de nouvelles entités chimiques," Université de Rouen, 2022.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
Frequency (cm⁻¹) Intensity Vibrational Mode
~3100-3000MediumC-H stretching (aromatic)
~1600-1550StrongC=C stretching (aromatic ring)
~1470-1420StrongC=N stretching (aromatic ring)
~1250-1180StrongC-F stretching
~1100-1000MediumC-H in-plane bending
~850-750StrongC-H out-of-plane bending
~600-500MediumC-I stretching

Note: The IR data is predicted based on characteristic absorption frequencies for similar functional groups and halogenated pyridines. Experimental data is not currently available in public spectral databases.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound
m/z Relative Intensity (%) Assignment
223100[M]⁺ (Molecular Ion)
127~30[I]⁺
96Variable[M-I]⁺
78Variable[C₅H₃FN-F]⁺ or [C₅H₄N]⁺ fragment

Note: The mass spectrometry data is predicted. The molecular ion peak [M]⁺ is expected at an m/z of 223, corresponding to the monoisotopic mass of this compound. Fragmentation patterns are predicted based on the lability of the C-I bond.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, multiplicities, and coupling constants of its ¹H, ¹³C, and ¹⁹F nuclei.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired. A wider spectral width (e.g., 0 to 200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • ¹⁹F NMR Acquisition: A one-dimensional fluorine NMR spectrum is acquired. The spectral width will depend on the chemical environment of the fluorine atom but is generally large.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal or external standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp, and the sample spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and provide structural information.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Guide / Whitepaper Interpretation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine and an iodine atom on the pyridine (B92270) ring, make it a versatile substrate for a variety of chemical transformations. The fluorine atom at the 3-position significantly influences the electron density of the pyridine ring, while the iodine atom at the 4-position serves as an excellent leaving group in numerous cross-coupling reactions. This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key data, experimental protocols, and visual representations of its chemical behavior.

Physicochemical Properties and Stability

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₅H₃FIN
Molecular Weight 222.99 g/mol
Appearance Off-white to light yellow solid/crystals[1]
Melting Point 85-89 °C[1]
Purity >97%[2]
Storage Temperature 2-8 °C, under inert gas[1]

Stability Profile:

This compound is generally stable under recommended storage conditions, which include refrigeration and an inert atmosphere.[1] However, like many halogenated heterocyclic compounds, it is sensitive to light and moisture. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it the primary site of reactivity and potential degradation.[3]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the highly reactive carbon-iodine bond at the 4-position. This site readily participates in a variety of palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of highly functionalized pyridine derivatives. The fluorine atom at the 3-position, while generally unreactive in these cross-coupling reactions, modulates the reactivity of the pyridine ring through its electron-withdrawing nature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and their derivatives. A notable application is in the synthesis of the antibiotic Eudistomin T.[2][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

While the specific conditions for the synthesis of Eudistomin T are detailed in the cited literature, a general protocol for the Suzuki-Miyaura coupling of a halo-pyridine is as follows:

  • To a reaction vessel, add the this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.

Logical Relationship Diagram for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Organoboron_Reagent R-B(OR)₂ Organoboron_Reagent->Reaction_Mixture Palladium_Catalyst Pd(0) Catalyst Palladium_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heat Heat (Δ) Heat->Reaction_Mixture Coupled_Product 3-Fluoro-4-Arylpyridine Reaction_Mixture->Coupled_Product C-C Bond Formation

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is expected to be a highly suitable substrate for this reaction due to the reactive C-I bond.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

A general procedure for the Sonogashira coupling of a halo-pyridine is as follows:

  • In a reaction flask, dissolve the this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI) (0.02-0.10 eq.).

  • Add a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine, which can also serve as the solvent.

  • The reaction mixture is degassed and then stirred under an inert atmosphere at room temperature or with gentle heating until completion.

  • After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic extracts are combined, dried, and concentrated.

  • The crude product is purified by column chromatography.

Signaling Pathway Diagram for Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-I ArPd(II)IL2 Ar-Pd(II)-I(L)₂ (Ar = 3-Fluoro-4-pyridyl) Oxidative_Addition->ArPd(II)IL2 Transmetalation Transmetalation ArPd(II)IL2->Transmetalation + Cu-C≡CR ArPd(II)alkynylL2 Ar-Pd(II)-(C≡CR)(L)₂ Transmetalation->ArPd(II)alkynylL2 Reductive_Elimination Reductive Elimination ArPd(II)alkynylL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-C≡CR Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Studies on the closely related 2-fluoro-4-iodopyridine (B1312466) have shown that selective C-N bond formation occurs exclusively at the 4-position, highlighting the preferential reactivity of the C-I bond in the presence of a C-F bond.[6] This selectivity is anticipated to be the same for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of a halo-pyridine is as follows:

  • A reaction tube is charged with this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 eq.), a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand) (0.02-0.10 eq.), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-3.0 eq.).

  • The tube is sealed and the atmosphere is replaced with an inert gas.

  • A dry, degassed solvent such as toluene, dioxane, or THF is added.

  • The reaction mixture is heated with stirring at a temperature typically ranging from 80 to 120 °C until the starting material is consumed.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl or N-alkyl pyridine.

Experimental Workflow Diagram for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reactants Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base start->reactants inert_atm Establish Inert Atmosphere (e.g., Argon) reactants->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (e.g., 80-120 °C) add_solvent->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Work-up: - Cool - Dilute & Filter monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 3-Fluoro-4-aminopyridine derivative purification->product

Caption: Step-by-step workflow for a Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and materials science industries. Its reactivity is characterized by the selective functionalization of the carbon-iodine bond at the 4-position through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The fluorine atom at the 3-position, while generally unreactive under these conditions, plays a crucial role in modulating the electronic properties of the pyridine ring. Proper handling and storage are essential to maintain its stability and ensure successful synthetic outcomes. This guide provides researchers with the foundational knowledge and procedural outlines to effectively utilize this compound in their synthetic endeavors. Further research into the quantitative aspects of its stability and reactivity in a broader range of transformations will undoubtedly expand its utility in the development of novel chemical entities.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-iodopyridine is a halogenated pyridine (B92270) derivative with significant applications as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] A thorough understanding of its molecular structure and conformational preferences is crucial for predicting its reactivity, designing novel synthetic routes, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon available data for the parent molecule and related substituted pyridines to infer its geometric parameters. While direct experimental determination of the crystal structure of this compound is not extensively documented in publicly available literature, this guide synthesizes theoretical considerations and spectroscopic data from analogous compounds to present a robust model of its structure.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry. The introduction of halogen substituents, such as fluorine and iodine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of pyridine-based compounds. This compound, with its distinct substitution pattern, offers unique synthetic handles for cross-coupling reactions and other transformations, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The spatial arrangement of the fluorine and iodine atoms relative to the nitrogen atom in the pyridine ring dictates the molecule's dipole moment, electrostatic potential, and ultimately its intermolecular interactions.

Molecular Structure

The molecular structure of this compound is characterized by a planar aromatic pyridine ring substituted with a fluorine atom at the 3-position and an iodine atom at the 4-position. The fundamental properties of this molecule are summarized in Table 1.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₅H₃FIN[3]
Molecular Weight 222.99 g/mol [4]
CAS Number 22282-75-3[5]
Appearance Off-white to white crystals or powder[5]
Melting Point 85-89 °C[5]
SMILES C1=C(C=NC=C1F)I[5]
InChI Key MSLUTDVOKZOXTA-UHFFFAOYSA-N[3]
Geometric Parameters

The pyridine ring is expected to be planar. The C-F bond length will be influenced by the electronegativity of the fluorine atom and its interaction with the aromatic system. Similarly, the C-I bond length will be significantly larger due to the larger atomic radius of iodine. The bond angles within the pyridine ring are expected to show minor deviations from the ideal 120° of a regular hexagon due to the presence of the heteroatom and the substituents.

Table 2: Estimated Geometric Parameters of this compound

ParameterEstimated Value (Å or °)Basis for Estimation
C-F Bond Length ~1.35 ÅBased on computational studies of 3-fluoropyridine (B146971), which show C-F bond lengths in this range. The electronic environment is similar.[7]
C-I Bond Length ~2.10 ÅInferred from the crystal structure of 4-iodopyridine (B57791) and other organo-iodine compounds.[8]
C-N Bond Lengths ~1.34 ÅSimilar to pyridine, with minor perturbation from the substituents. Microwave spectroscopy of pyridine provides precise C-N bond lengths.[6]
C-C Bond Lengths ~1.39 - 1.40 ÅConsistent with the aromatic nature of the pyridine ring. Studies on pyridine and its derivatives confirm this range.[6]
∠C-C-F Angle ~120°Expected to be close to the ideal sp² bond angle, with minor deviations due to steric and electronic effects of the adjacent iodine atom.
∠C-C-I Angle ~120°Similar to the C-C-F angle, expected to be close to 120°.
Ring Angles ~117° - 124°The internal angles of the pyridine ring will deviate from 120° due to the C-N bonds and the influence of the substituents, as observed in the structure of pyridine itself.[6]

Conformation

Due to the rigid, planar nature of the aromatic pyridine ring, this compound does not exhibit significant conformational isomerism in the traditional sense of bond rotation leading to different spatial arrangements of atoms. The molecule is expected to be essentially planar, with the fluorine and iodine atoms lying in the same plane as the pyridine ring.

The primary conformational aspect to consider would be the orientation of the molecule in a crystal lattice or its interaction with other molecules in solution, which will be dictated by intermolecular forces such as dipole-dipole interactions and potential halogen bonding.

Experimental Protocols for Structural Determination

While specific experimental data for this compound is lacking, the following established techniques are the standard methods for determining the molecular structure and conformation of such compounds.

X-ray Crystallography

This technique provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

  • Protocol:

    • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, hexane, or a mixture).

    • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

    • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.[9]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.[10]

  • Protocol:

    • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

    • Electron Beam Interaction: The molecular beam is crossed with a high-energy beam of electrons.

    • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

    • Data Analysis: The diffraction pattern, which is a function of the scattering angle, is analyzed to extract information about the internuclear distances in the molecule. This information is then used to build a model of the molecular geometry.[10]

Microwave Spectroscopy

This technique measures the rotational transitions of molecules in the gas phase and provides highly accurate information about the moments of inertia, from which the molecular geometry can be derived.[6]

  • Protocol:

    • Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

    • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

    • Absorption Spectrum: The absorption of microwaves at specific frequencies corresponding to rotational transitions is detected.

    • Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. By analyzing the rotational constants of different isotopologues (e.g., containing ¹³C or ¹⁵N), a precise molecular structure can be determined.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily used for determining connectivity, NMR spectroscopy, particularly ¹⁹F NMR, can provide through-space and through-bond coupling information (e.g., NOE and J-coupling) that can help infer conformational preferences and relative orientations of substituents.[11][12]

  • Protocol:

    • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

    • Spectral Analysis: Chemical shifts, coupling constants (J-couplings), and for more detailed analysis, 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are analyzed to confirm the chemical structure and potentially provide insights into the spatial proximity of atoms. The wide chemical shift range of ¹⁹F NMR makes it particularly sensitive to the local electronic environment.[12][13]

Visualization of Structural Relationships

The following diagrams illustrate the logical relationships in the molecular structure of this compound.

MolecularStructure cluster_pyridine Pyridine Ring cluster_substituents Substituents cluster_properties Resulting Properties N Nitrogen (N) C2 Carbon 2 N->C2 C3 Carbon 3 C2->C3 C4 Carbon 4 C3->C4 F Fluorine (F) C3->F C-F bond C5 Carbon 5 C4->C5 I Iodine (I) C4->I C-I bond C6 Carbon 6 C5->C6 C6->N Reactivity Altered Reactivity F->Reactivity Interactions Modified Intermolecular Interactions F->Interactions I->Reactivity I->Interactions

Caption: Relationship between the pyridine core, substituents, and resulting molecular properties.

ExperimentalWorkflow cluster_solid Solid State Analysis cluster_gas Gas Phase Analysis cluster_solution Solution State Analysis start This compound Sample xray X-ray Crystallography start->xray ged Gas Electron Diffraction start->ged microwave Microwave Spectroscopy start->microwave nmr NMR Spectroscopy (1H, 13C, 19F) start->nmr data Structural Data (Bond Lengths, Angles, Conformation) xray->data ged->data microwave->data nmr->data Connectivity/ Proximity

Caption: Experimental workflow for the structural determination of this compound.

Conclusion

While direct experimental structural data for this compound is not prevalent in the existing literature, a reliable model of its molecular structure and conformation can be constructed through the analysis of related compounds. The molecule is anticipated to be planar, with geometric parameters influenced by the electronegativity and size of the fluorine and iodine substituents. The information and methodologies presented in this guide provide a strong foundation for researchers working with this important synthetic building block, enabling more informed decisions in drug design and development. Further experimental studies, particularly X-ray crystallography and gas-phase techniques, are warranted to precisely define its structural parameters and provide deeper insights into its chemical behavior.

References

Technical Guide: Solubility of 3-Fluoro-4-Iodopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. Its substitution pattern makes it a versatile intermediate in cross-coupling reactions and other organic transformations. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Optimal reaction conditions, efficient purification through recrystallization, and the development of stable formulations are all highly dependent on accurate solubility data.

This guide provides an overview of the known qualitative solubility of this compound and presents a detailed experimental protocol for the quantitative determination of its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide equips researchers with the methodology to generate this critical data in-house.

Qualitative Solubility Data

While precise quantitative data is scarce, qualitative assessments have indicated the solubility of this compound in a few common organic solvents. This information provides a preliminary basis for solvent selection in various applications.

SolventQualitative SolubilitySource
ChloroformSoluble[1]
Ethyl AcetateSoluble[1]
MethanolSoluble[1]
WaterNot Known[2]

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

  • Pipettes

3.2. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a syringe filter. This step is crucial to ensure that no solid particles are transferred.

  • Mass Determination of Dissolved Solute:

    • Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial.

    • Record the total mass of the dish and the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is fully evaporated, dry the remaining solid (this compound) to a constant mass in an oven at a temperature below its melting point (85-89 °C).

    • Allow the dish to cool to room temperature in a desiccator before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solid.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

    Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

G cluster_0 Experimental Workflow: Gravimetric Solubility Determination prep 1. Prepare Saturated Solution (Excess this compound in Solvent) equil 2. Equilibrate (Constant Temperature & Agitation) prep->equil separate 3. Separate Phases (Settle & Filter Supernatant) equil->separate evap 4. Evaporate Solvent (From a known mass of solution) separate->evap weigh 5. Weigh Dried Solute evap->weigh calc 6. Calculate Solubility (g/100g solvent or mg/mL) weigh->calc report Result: Quantitative Solubility calc->report

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

In-Depth Technical Guide on 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic applications of 3-Fluoro-4-Iodopyridine, a key building block in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is a dihalogenated heterocyclic compound utilized as a molecular scaffold in the development of active pharmaceutical ingredients (APIs).[1][2] Its physical and chemical characteristics are crucial for its application in synthetic protocols.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Melting Point85-89 °C[1][2]
Molecular Weight222.99 g/mol [1][2]
CAS Number22282-75-3[1][2]
Molecular FormulaC₅H₃FIN[1]
Purity>97%[2]
AppearanceOff-White Powder/Fibres[2]

Experimental Protocols

A precise determination of the melting point is critical for verifying the purity of a substance. Below is a standard experimental protocol for determining the melting point of this compound.

Melting Point Determination Protocol

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of crystalline this compound onto a clean, dry watch glass.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the sample, trapping a small amount of the solid. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to quickly determine a rough range.

  • Slow Heating for Accuracy: For a precise measurement, begin heating the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).

  • Repeatability: For ensuring accuracy, it is advisable to repeat the measurement with a fresh sample and a new capillary tube.

Synthetic Applications and Logical Workflow

This compound serves as a crucial precursor in the synthesis of various biologically active molecules, including the antibiotic Eudistomin T and various β-carboline derivatives which have applications in anti-cancer treatments.[2]

Synthesis of Eudistomin T

The synthesis of Eudistomin T from this compound involves a key Suzuki coupling reaction.[1] The logical workflow for this synthesis is depicted in the diagram below.

Synthesis_of_Eudistomin_T A This compound C Suzuki Coupling A->C B (2-pivaloylaminophenyl)boronic acid B->C D Trisubstituted Pyridine Intermediate C->D Forms E Lithiation D->E F Cyclization E->F Leads to G Eudistomin T F->G Yields

Caption: Synthetic pathway of Eudistomin T.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and principal applications of 3-Fluoro-4-Iodopyridine, a key building block in pharmaceutical and materials science research. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and utilize it effectively in synthetic protocols.

Compound Identification and Properties

This compound is a dihalogenated heterocyclic compound widely used as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1]

PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms 4-Iodo-3-fluoropyridine[3]
CAS Number 22282-75-3[3]
Molecular Formula C₅H₃FIN[2]
Molecular Weight 222.99 g/mol [3]
Physical State Solid, powder/crystals[4]
Appearance Off-white to light yellow solid[5]
Melting Point 85 - 89 °C[4]
Boiling Point 203.1±20.0 °C (Predicted)[5]
Storage Temperature 2 - 8 °C, under inert gas[5]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are associated with its corrosive nature.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage

Signal Word: Danger[3]

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

Protection TypeSpecificationReference(s)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended for larger quantities.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron or suit should be considered.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if ventilation is inadequate or for spill cleanup.[5]
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[4]

Handling, Storage, and Disposal

Safe Handling
  • Avoid inhalation, ingestion, and contact with skin and eyes.[4]

  • Use only in a well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Wash hands thoroughly after handling and before breaks.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • The recommended storage temperature is between 2-8 °C.[5]

  • This product is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Store locked up.[5]

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4] It is recommended to use a licensed professional waste disposal service.[5] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a physician.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 2.1). Avoid breathing dust and contact with the substance.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

Application in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and other complex organic molecules. For instance, it is a key reagent in the synthesis of β-carboline derivatives, which have shown promise in anti-cancer and neuro-enhancement research.[1]

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, 4:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Reactants: This compound, Arylboronic acid, Base B 2. Create Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C 3. Add Catalyst: Pd(PPh₃)₄ B->C D 4. Add Degassed Solvent: 1,4-Dioxane/Water C->D E 5. Heat and Stir: 80-100 °C under reflux D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Cool to Room Temp. F->G H 8. Extraction: Ethyl acetate, Water, Brine G->H I 9. Dry and Concentrate H->I J 10. Purify: Flash Chromatography I->J K Final Product J->K

Workflow for Suzuki-Miyaura Coupling.

Biological Relevance and Signaling Pathways

Derivatives of this compound, particularly β-carbolines, have been investigated for their potential as anti-cancer agents. One of the mechanisms of action for some β-carboline derivatives is the inhibition of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The p53 signaling pathway, a critical tumor suppressor pathway, is often interconnected with the cell cycle machinery.

Simplified Signaling Pathway of β-Carboline Derivative Action

The following diagram illustrates a simplified potential mechanism of action for a β-carboline derivative synthesized from this compound, leading to anti-cancer effects.

Signaling_Pathway cluster_drug Pharmacological Intervention cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Tumor Suppression drug β-Carboline Derivative (from this compound) CDK Cyclin-Dependent Kinases (CDKs) drug->CDK inhibits CellCycle Cell Cycle Progression CDK->CellCycle promotes p53 p53 Pathway CDK->p53 can regulate Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis

β-Carboline Derivative Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of complex molecular architectures. 3-Fluoro-4-iodopyridine is a valuable building block in drug discovery, and its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity.

These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, along with optimized reaction conditions and expected outcomes based on available literature for structurally similar compounds.

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired alkynylpyridine and regenerate the active palladium catalyst.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Anhydrous solvents and reagents are recommended for optimal results.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN))

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure for Sonogashira Coupling of this compound
  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).

  • Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.

  • Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of substituted fluoropyridines with various terminal alkynes, based on literature data for analogous substrates.[1]

Table 1: Optimized Reaction Conditions for Sonogashira Coupling
ParameterCondition
Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature Room Temperature to 65 °C
Reaction Time 2 - 16 hours
Table 2: Representative Yields of Sonogashira Coupling with Substituted Fluoropyridines
EntryAlkyneProductYield (%)
1Phenylacetylene3-Fluoro-4-(phenylethynyl)pyridine85-95
21-Hexyne3-Fluoro-4-(hex-1-yn-1-yl)pyridine80-90
3Propargyl alcohol3-(3-Fluoropyridin-4-yl)prop-2-yn-1-ol75-85
44-Ethynylanisole3-Fluoro-4-((4-methoxyphenyl)ethynyl)pyridine88-98
5(Trimethylsilyl)acetylene3-Fluoro-4-((trimethylsilyl)ethynyl)pyridine90-99

Yields are estimated based on reactions with structurally similar fluoropyridines and may vary depending on the specific reaction conditions and the nature of the alkyne.[1]

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII trans-ArPd(II)XL₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne trans-ArPd(II)(C≡CR)L₂ Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product CuX CuX Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord H-C≡C-R Cu_alkyne_pi [HC≡CR-CuX] Alkyne_Coord->Cu_alkyne_pi Deprotonation Deprotonation (Base) Cu_alkyne_pi->Deprotonation Cu_acetylide Cu-C≡C-R Deprotonation->Cu_acetylide Cu_acetylide->Transmetal Transfers alkynyl group

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Workflow for Sonogashira Reaction

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Add_Reagents Add this compound, Pd Catalyst, and CuI Start->Add_Reagents Add_Solvent_Base Add Anhydrous Solvent and Base Add_Reagents->Add_Solvent_Base Add_Alkyne Add Terminal Alkyne Add_Solvent_Base->Add_Alkyne Reaction Stir at RT or Heat (Monitor by TLC) Add_Alkyne->Reaction Workup Workup: Quench, Extract, Wash, Dry Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen.

    • Increase the catalyst loading slightly.

    • Try a different palladium catalyst or ligand. For less reactive alkynes, a more electron-rich and bulky phosphine (B1218219) ligand may be beneficial.

    • Vary the solvent; DMF is often a good choice for less reactive substrates.

    • Increase the reaction temperature.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Ensure the reaction is performed under a strict inert atmosphere.

    • Use freshly distilled and degassed solvents.

    • Minimize the reaction time once the starting material is consumed.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Add a slight excess of the terminal alkyne.

    • Ensure the base is of high quality and sufficient quantity.

Conclusion

The Sonogashira reaction is a highly effective method for the synthesis of 4-alkynyl-3-fluoropyridines. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. By carefully controlling the reaction conditions and considering the nature of the substrates, a wide range of novel fluoropyridine derivatives can be accessed for applications in drug discovery and materials science.

References

Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the presence of two distinct halogen atoms at positions amenable to differential reactivity, make it an attractive starting material for generating diverse molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a prime handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the strategic introduction of a wide array of aryl, heteroaryl, and alkynyl moieties, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides detailed application notes on the utility of this compound as a key building block in the synthesis of kinase inhibitors, with a focus on Polo-like kinase 1 (PLK1) and Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors. Detailed experimental protocols for key synthetic transformations and representative biological data are also presented.

Application in Kinase Inhibitor Synthesis

The 3-fluoropyridine (B146971) motif is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine (B156593) core of ATP. The strategic placement of a fluorine atom can modulate the pKa of the pyridine (B92270) nitrogen and influence ligand-protein interactions within the ATP-binding pocket. The iodo-substituent at the 4-position provides a convenient and highly reactive site for introducing diversity through palladium-catalyzed cross-coupling reactions.

Polo-like Kinase 1 (PLK1) Inhibitors

PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a hallmark of many human cancers, making it an attractive target for cancer therapy. Several PLK1 inhibitors incorporating a substituted pyridine or pyrimidine (B1678525) core have been developed. The synthesis of such inhibitors can be efficiently achieved using this compound as a starting material. For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce a pyrimidine-5-yl group at the 4-position of the pyridine ring, a key structural element in some potent PLK1 inhibitors.

EGFR/HER2 Inhibitors

EGFR and HER2 are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Dual inhibition of both EGFR and HER2 has proven to be an effective therapeutic strategy. TAK-285 is a potent dual inhibitor of EGFR and HER2.[3] Analogs of TAK-285, which often feature a substituted quinazoline (B50416) or a similar heterocyclic core, can be synthesized using building blocks derived from this compound. The 3-fluoropyridinyl moiety can be incorporated to explore its impact on potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols provide detailed methodologies for key cross-coupling reactions using this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-fluoropyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-3-fluoropyridine.

Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-3-fluoropyridines

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF and triethylamine to the flask.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-3-fluoropyridine.

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors whose scaffolds can be accessed or modified using this compound.

Table 1: In Vitro Activity of Representative PLK1 Inhibitors

Compound IDTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
Compound A PLK15HCT11645
Compound B PLK122.61DU-1450.09
Compound C PLK138.5HepG2-
Compound D PLK11.43 (µM)--
Compound E PLK10.359 (µM)--

Data compiled from various sources for structurally related compounds.[4][5]

Table 2: In Vitro Activity of TAK-285 and Related Analogs

Compound IDTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
TAK-285 HER217BT-47411
TAK-285 EGFR23A-431150
Analog 9f EGFR2.3PC31.0
Analog 9f HER223422RV11.2

Data for TAK-285 and its analogs.[3][6]

Visualizations

Signaling Pathways and Experimental Workflows

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase PLK1 PLK1 G2->PLK1 activates Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis CellDivision Successful Cell Division Cytokinesis->CellDivision PLK1->Prophase promotes Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly PLK1->Spindle SisterChromatid Sister Chromatid Separation PLK1->SisterChromatid Apoptosis Apoptosis PLK1->Apoptosis PLK1_Inhibitor PLK1 Inhibitor (e.g., derived from This compound) PLK1_Inhibitor->PLK1 PLK1_Inhibitor->Apoptosis leads to

Caption: Simplified PLK1 signaling pathway in cell cycle progression.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization (EGFR/HER2) EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K activates MAPK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->MAPK activates TAK285 TAK-285 Analog (derived from This compound) TAK285->EGFR TAK285->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway.

Experimental_Workflow Start This compound Coupling Cross-Coupling Reaction (Suzuki or Sonogashira) Start->Coupling Intermediate Substituted 3-Fluoropyridine Coupling->Intermediate Modification Further Functionalization (e.g., amidation, reduction) Intermediate->Modification Final Final Kinase Inhibitor Modification->Final Evaluation Biological Evaluation (IC50, etc.) Final->Evaluation

Caption: General experimental workflow for kinase inhibitor synthesis.

References

Application Notes and Protocols: 3-Fluoro-4-Iodopyridine in the Synthesis of β-Carbolines for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Carboline alkaloids and their synthetic derivatives represent a promising class of compounds in cancer research due to their diverse mechanisms of action, which include DNA intercalation, inhibition of topoisomerases, and modulation of various protein kinases. The strategic incorporation of fluorine atoms into the β-carboline scaffold can significantly enhance metabolic stability, bioavailability, and binding affinity to target proteins, making fluorinated analogs attractive candidates for drug development.

3-Fluoro-4-iodopyridine has emerged as a key building block in the synthesis of these modified β-carbolines. Its utility lies in the differential reactivity of the carbon-iodine and carbon-fluorine bonds. The carbon-iodine bond is readily functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of the core β-carboline structure. The chemically robust carbon-fluorine bond remains intact, yielding the desired fluorinated product.

These application notes provide a comprehensive overview of the synthesis of fluorinated β-carbolines using this compound, their evaluation as anticancer agents, and the signaling pathways they impact.

Synthetic Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling

A prevalent method for the synthesis of fluorinated β-carbolines involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient means to form the crucial carbon-carbon bond between the pyridine (B92270) and indole (B1671886) moieties.

General Reaction Scheme

The synthesis generally proceeds by coupling this compound with a suitable indoleboronic acid or ester derivative. The subsequent cyclization step, often acid-catalyzed, leads to the formation of the tricyclic β-carboline core.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Coupling A->F B Indoleboronic Acid Derivative B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Fluorinated β-Carboline Precursor F->G H Acid-Catalyzed Cyclization G->H I Final Fluorinated β-Carboline H->I G cluster_pathways Key Signaling Pathways Modulated by Fluorinated β-Carbolines cluster_dna DNA Damage Pathway cluster_cdk Cell Cycle Regulation cluster_apoptosis Apoptosis Induction A Fluorinated β-Carboline B DNA Intercalation A->B Directly Interacts C Topoisomerase I/II Inhibition A->C Inhibits E CDK Inhibition (e.g., CDK2) A->E Inhibits G Bcl-2 Family Modulation A->G Modulates D DNA Strand Breaks B->D C->D I Apoptosis D->I F G2/M Phase Arrest E->F F->I H Caspase Activation G->H H->I

The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine into pyridine (B92270) scaffolds has become a pivotal strategy in modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance the efficacy and safety of new therapeutics. The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, profoundly influence a drug candidate's metabolic stability, lipophilicity, basicity (pKa), and binding affinity for its biological target.[1][2][3] This has led to the successful development of numerous drugs and clinical candidates across a broad spectrum of diseases.

This document provides detailed application notes on the use of fluorinated pyridines in drug discovery, complete with experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals.

Application Notes: The Multifaceted Role of Fluorinated Pyridines

The strategic placement of fluorine on a pyridine ring can address several challenges encountered during drug development. These modifications are critical for transforming a promising lead compound into a viable drug candidate.[4]

1. Modulation of Physicochemical Properties:

  • Basicity (pKa): Fluorine's strong electron-withdrawing effect significantly lowers the pKa of the pyridine nitrogen.[4] This reduction in basicity can be advantageous, as it may decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by altering the drug's ionization state at physiological pH.[4]

  • Lipophilicity: The impact of fluorine on lipophilicity is context-dependent.[5] A single fluorine atom can increase lipophilicity, while a trifluoromethyl (CF3) group often decreases it. This ability to modulate lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life and overall exposure.[4][7]

2. Enhancement of Pharmacodynamic Properties:

  • Binding Affinity: Fluorine can enhance binding affinity to a biological target through various non-covalent interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the protein's binding pocket.[4] Furthermore, fluorine substitution can induce conformational changes that pre-organize the molecule for a more favorable binding orientation.[4]

3. Case Studies in Drug Discovery:

  • Kinase Inhibitors in Oncology: Fluorinated pyridines are prominent scaffolds in the development of kinase inhibitors for cancer therapy. For instance, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, the introduction of a trifluoro-t-butyl group on the pyridine ring of Alpelisib resulted in higher metabolic stability and excellent oral bioavailability.[6] X-ray crystallography revealed that the fluorinated group forms a hydrogen bond with a key residue (K802) in the PI3K binding site, contributing to its high affinity.[6]

  • Covalent Inhibitors for Challenging Targets: Sotorasib, a landmark drug for the treatment of non-small cell lung cancer, features a fluorinated pyridine moiety. It acts as a covalent inhibitor of the KRAS G12C mutant protein, a long-considered "undruggable" target.

  • Cardiovascular Disease: Vericiguat, a soluble guanylate cyclase (sGC) stimulator used for heart failure, incorporates a fluorinated 1H-pyrazolo[3,4-b]pyridine core. The fluorine atom in this molecule enhances metabolic stability and leads to lower clearance.[6]

Quantitative Data Summary

The following tables summarize the impact of fluorination on key physicochemical and pharmacological properties of pyridine-containing compounds.

Table 1: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives [4]

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine (B146971)2.97
4-Fluoropyridine1.95

Note: The pKa of 2-Fluoropyridine is significantly lower due to the proximity of the highly electronegative fluorine atom to the nitrogen.

Table 2: Illustrative Impact of Fluorination on Metabolic Half-Life (t½) in Human Liver Microsomes [4]

Compound PairNon-fluorinated Analogue (t½, min)Fluorinated Analogue (t½, min)Fold Improvement
Example 115906
Example 2< 545> 9
Example 330> 120> 4

Note: This table presents representative data from hypothetical but illustrative compound pairs to demonstrate the typical enhancement of metabolic stability upon fluorination.

Table 3: Comparative Binding Affinity (IC50) of Fluorinated vs. Non-fluorinated Kinase Inhibitors [4]

Kinase TargetNon-fluorinated Pyridine Inhibitor (IC50, nM)Fluorinated Pyridine Inhibitor (IC50, nM)Fold Improvement
Kinase A250505
Kinase B120158
Kinase C8001008

Note: This table provides representative data to illustrate the potential for fluorine substitution to improve the inhibitory potency (IC50) of pyridine-based kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated pyridine-containing drug candidates.

Protocol 1: Synthesis of a 3-Fluoropyridine Derivative via Rh(III)-Catalyzed C–H Functionalization

This protocol describes a one-step method for the preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[8]

Materials:

  • α-fluoro-α,β-unsaturated oxime (1.0 eq)

  • Alkyne (1.2 eq)

  • [RhCp*Cl2]2 (2.5 mol %)

  • CsOPiv (20 mol %)

  • DCE (1,2-dichloroethane) (0.2 M)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a screw-capped vial, add the α-fluoro-α,β-unsaturated oxime, alkyne, [RhCp*Cl2]2, and CsOPiv.

  • Add DCE to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-fluoropyridine derivative.[8]

Protocol 2: In Vitro p38α Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the inhibitory activity of fluorinated pyridine compounds against p38α MAP kinase, a key target in inflammatory diseases.[1]

Materials:

  • Recombinant human p38α kinase

  • p38α substrate (e.g., ATF2)

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compounds (fluorinated pyridine inhibitors)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing kinase buffer, p38α kinase, and the substrate.

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.[1]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[1]

  • ATP Generation and Luminescence Measurement:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[1]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways and a typical drug discovery workflow involving fluorinated pyridines.

p38_MAP_Kinase_Pathway Stress Inflammatory Cytokines & Environmental Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Inflammation Inflammation & Apoptosis Substrates->Inflammation Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->p38 PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellFunctions Cell Growth, Proliferation, Survival mTORC1->CellFunctions Inhibitor Fluorinated Pyridine Inhibitor (e.g., Alpelisib) Inhibitor->PI3K Drug_Discovery_Workflow cluster_LO Fluorine Scan Target Target Identification Hit Hit Identification Target->Hit LeadGen Lead Generation Hit->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Synthesis Synthesis of Fluorinated Analogs Clinical Clinical Trials Preclinical->Clinical Assay In Vitro & In Vivo Assays Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Synthesis Iterate

References

Application Notes & Protocols: Synthesis of Substituted Pyridines from 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Fluoro-4-Iodopyridine is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery.[1] Its structure features two distinct reactive sites: a highly reactive carbon-iodine bond at the 4-position, ideal for palladium-catalyzed cross-coupling reactions, and a carbon-fluorine bond at the 3-position. This arrangement allows for selective functionalization, making it a valuable precursor for synthesizing complex substituted pyridines.[1] Fluorinated pyridine (B92270) scaffolds are prevalent in many biologically active compounds, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to synthesize a diverse range of 4-substituted-3-fluoropyridine derivatives.

Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 22282-75-3[1][2][3]
Molecular Formula C₅H₃FIN[1][2][3]
Molecular Weight 222.99 g/mol [1][2][3]
Appearance Off-White Powder/Crystals/Fibres[1][4][2]
Melting Point 85-89 °C[1][2][3]
Purity >97%[1][4]

Core Synthetic Pathways from this compound

The strategic location of the iodo and fluoro substituents allows for a divergent synthetic approach to introduce aryl, alkynyl, and amino groups at the 4-position of the pyridine ring.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Aryl/Vinyl Boronic Acid sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig Amination start->buchwald Primary/Secondary Amine prod1 4-Aryl/Vinyl-3-fluoropyridines (C-C Bond) suzuki->prod1 prod2 4-Alkynyl-3-fluoropyridines (C-C Bond) sonogashira->prod2 prod3 4-Amino-3-fluoropyridines (C-N Bond) buchwald->prod3

Figure 1: Divergent synthesis pathways from this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-fluoropyridines

Application Note: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] For this compound, the reaction occurs selectively at the carbon-iodine bond due to its higher reactivity compared to the carbon-fluorine bond.[5] This selectivity allows for the efficient synthesis of 4-aryl- or 4-vinyl-3-fluoropyridines, which are important scaffolds in pharmaceuticals.[7] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[6][8]

G cluster_main cluster_reagents a This compound plus1 + b R-B(OH)₂ (Aryl/Vinyl Boronic Acid) arrow c 4-Substituted-3-fluoropyridine reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Figure 2: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: This protocol is a general procedure and may require optimization based on the specific boronic acid used.

  • Reagent Preparation: In a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding aryl or vinyl boronic acid (1.2-1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05-0.1 equiv.).[9]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or toluene/ethanol/H₂O.[9]

  • Reaction Execution: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.[9] For faster reactions, microwave irradiation at 120-150 °C for 15-30 minutes can be employed.[9]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-substituted-3-fluoropyridine.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

ComponentExample ReagentsRatio (equiv.)SolventTemperatureTypical Yield
Aryl Halide This compound1.0Dioxane/H₂O80-100 °C70-95%
Boron Reagent Phenylboronic Acid1.2 - 1.5Toluene/H₂O(Conventional)(Varies with
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)0.02 - 0.1DMA150 °C (MW)substrate)
Base Na₂CO₃, K₂CO₃, CsF2.0 - 3.0

Sonogashira Coupling: Synthesis of 4-Alkynyl-3-fluoropyridines

Application Note: The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is co-catalyzed by palladium and copper(I) complexes and requires a mild amine base.[10][12] When applied to this compound, it provides a direct route to 4-alkynyl-3-fluoropyridines. These products are valuable intermediates, as the alkyne moiety can be further transformed into various functional groups or used to construct more complex heterocyclic systems.[13] The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[10]

G cluster_main cluster_reagents a This compound plus1 + b R-C≡CH (Terminal Alkyne) arrow c 4-Alkynyl-3-fluoropyridine reagents Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA)

Figure 3: General scheme for Sonogashira coupling.

Experimental Protocol: This protocol is a general procedure and should be performed under an inert atmosphere.

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 equiv.), followed by the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.02-0.1 equiv.).[11]

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure 4-alkynyl-3-fluoropyridine.

Data Summary: Typical Sonogashira Reaction Conditions

ComponentExample ReagentsRatio (equiv.)SolventTemperatureTypical Yield
Aryl Halide This compound1.0THFRoom Temp.80-95%
Alkyne Phenylacetylene1.1 - 1.5DMFto 60 °C(Varies with
Pd Catalyst Pd(PPh₃)₂Cl₂0.01 - 0.05Toluenesubstrate)
Cu(I) Co-catalyst CuI0.02 - 0.1
Base Et₃N, DIPEA2.0 - 3.0

Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-fluoropyridines

Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[16] For this compound, this reaction provides a direct and efficient route to synthesize 4-amino-3-fluoropyridine (B1299083) derivatives, which are key structures in many pharmacologically active molecules. The reaction demonstrates high regioselectivity for the C-I position.[17] The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and depends on the nature of the amine coupling partner.[16] Microwave-assisted protocols can significantly shorten reaction times.[17]

G cluster_main cluster_reagents a This compound plus1 + b R¹R²NH (Amine) arrow c 4-(R¹R²N)-3-fluoropyridine reagents Pd Precursor (e.g., Pd(OAc)₂) Ligand (e.g., BINAP, Xantphos) Base (e.g., Cs₂CO₃, K₂CO₃, NaOᵗBu)

Figure 4: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: This protocol is a general procedure and must be performed under an inert atmosphere due to the air-sensitivity of the catalyst system.

  • Reagent Preparation: In a dry, inert-atmosphere glovebox or Schlenk tube, combine the palladium precursor, such as Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv.), and a suitable phosphine ligand, for example, BINAP or Xantphos (1.1-1.2 equiv. relative to Pd).

  • Substrate Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a base, such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium tert-butoxide (NaOᵗBu) (1.5-2.5 equiv.).[17] The choice of base is crucial; NaOᵗBu is strong, while carbonates are milder.[17]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or DMF.

  • Reaction Execution: Seal the reaction vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS. Alternatively, for rapid synthesis, heat the reaction in a sealed microwave vial to 100-140 °C for 20-60 minutes.[17]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the resulting crude material by silica gel column chromatography to afford the desired 4-amino-3-fluoropyridine product.

Data Summary: Typical Buchwald-Hartwig Amination Conditions

ComponentExample ReagentsRatio (equiv.)SolventTemperatureTypical Yield
Aryl Halide This compound1.0Toluene80-110 °C65-90%
Amine Aniline, Morpholine1.1 - 1.5Dioxane(Conventional)(Varies with
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃0.01 - 0.05100-140 °C (MW)substrate/ligand)
Ligand BINAP, Xantphos, P(t-Bu)₃0.012 - 0.06
Base Cs₂CO₃, K₂CO₃, NaOᵗBu1.5 - 2.5

References

Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 3-Fluoro-4-Iodopyridine as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique substitution pattern of this pyridine (B92270) derivative, featuring both a fluorine and an iodine atom, allows for selective and sequential functionalization, making it a valuable intermediate in medicinal chemistry.

Introduction: The Role of this compound in API Synthesis

This compound is a key heterocyclic building block employed in the synthesis of a variety of complex molecules, including APIs. Its utility stems from the differential reactivity of the carbon-iodine and carbon-fluorine bonds. The C-I bond is readily activated in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl moieties. The C-F bond is more robust and can be retained in the final product, where the fluorine atom can favorably modulate physicochemical and pharmacological properties like metabolic stability, binding affinity, and bioavailability.

This intermediate is notably used in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors that target signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met) pathways.

  • β-Carboline Alkaloids: These compounds, including the antibiotic Eudistomin T, exhibit a wide range of biological activities, including anticancer and neuroprotective effects.

Key Synthetic Applications and Experimental Protocols

The primary applications of this compound in API synthesis involve palladium-catalyzed cross-coupling reactions. Below are detailed protocols for representative transformations.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-position of the pyridine ring and a terminal alkyne. This reaction is fundamental for creating intermediates used in the synthesis of various APIs.

Experimental Protocol: General Procedure for Sonogashira Coupling

A general two-step procedure has been reported for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes starting from brominated fluorocyanopyridines, which can be adapted for this compound[1].

  • Materials:

    • This compound

    • Terminal alkyne (e.g., 1-ethyl-4-ethynylbenzene)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

    • Degas the reaction mixture again for approximately 5 minutes at room temperature.

    • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the mixture through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired alkynylpyridine product.

Quantitative Data for Sonogashira Coupling of a Related Fluorocyanopyridine

The following table presents data from a Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes, demonstrating the efficiency of this reaction.

EntryAlkyneProductYield (%)
11-ethyl-4-ethynylbenzene6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile92
2Phenylacetylene3-fluoro-6-(phenylethynyl)picolinonitrile93
3Cyclohexylacetylene6-(cyclohexylethynyl)-3-fluoropicolinonitrile85

Data adapted from a study on a structurally similar fluorocyanopyridine[1].

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is crucial for constructing the core structures of many kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of halopyridines.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., (2-pivaloylaminophenyl)boronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

    • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

    • Add the solvent system to the mixture.

    • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

    • Heat the reaction to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired arylpyridine.

Quantitative Data for Suzuki-Miyaura Coupling of a Related Halopyridine

The following table summarizes data for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid under microwave irradiation, showcasing typical yields for such transformations.

CatalystBaseSolventTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001581
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001575

Data adapted from a study on a related dichloropyrimidine[2].

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of kinase inhibitors targeting pathways like VEGFR and c-Met, which are crucial for tumor angiogenesis and metastasis.

The Vascular Endothelial Growth Factor Receptor (VEGFR) and the Mesenchymal-Epithelial Transition factor (c-Met) are receptor tyrosine kinases. Their signaling pathways, upon activation by their respective ligands (VEGF and HGF), trigger a cascade of downstream events leading to cell proliferation, survival, migration, and angiogenesis. Dual inhibition of these pathways is a promising strategy in cancer therapy.

VEGFR_cMET_Pathway cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR HGF HGF cMET c-Met HGF->cMET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR cMET->RAS_RAF_MEK_ERK cMET->PI3K_AKT_mTOR STAT STAT Pathway cMET->STAT Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->VEGFR Inhibitor->cMET Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis Migration Migration STAT->Migration

Simplified VEGFR and c-Met signaling pathways targeted by kinase inhibitors.

The development of novel kinase inhibitors often follows a structured workflow, from initial synthesis to biological evaluation. This compound serves as a key starting material in the initial synthetic steps.

Kinase_Inhibitor_Workflow Start This compound Coupling Suzuki or Sonogashira Coupling Start->Coupling Intermediate Key Pyridine Intermediate Coupling->Intermediate Diversification Further Functionalization/ Diversification Intermediate->Diversification Library Library of Kinase Inhibitor Analogues Diversification->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Screening Biological Screening (Kinase Assays, Cell-based Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Diversification Iterative Design

General workflow for the synthesis and evaluation of kinase inhibitors.

Application in the Synthesis of β-Carbolines

This compound is a precursor for the synthesis of β-carboline alkaloids, a class of compounds with significant biological activities. The synthesis of the antibiotic Eudistomin T involves a Suzuki coupling reaction with this compound as a key step.

The synthesis of the β-carboline core often involves the Pictet-Spengler reaction. While direct use of this compound in a Pictet-Spengler reaction is not commonly reported, it can be used to synthesize a substituted tryptamine (B22526) or aldehyde precursor via cross-coupling reactions, which is then subjected to the cyclization.

Beta_Carboline_Synthesis Tryptamine Tryptamine Derivative Pictet_Spengler Pictet-Spengler Reaction Tryptamine->Pictet_Spengler Aldehyde Aldehyde/Ketone Derivative Aldehyde->Pictet_Spengler ThreeFluoro This compound Coupling Cross-Coupling (Suzuki/Sonogashira) ThreeFluoro->Coupling Substituted_Reactant Substituted Tryptamine or Aldehyde Coupling->Substituted_Reactant Substituted_Reactant->Pictet_Spengler Tetrahydro Tetrahydro-β-carboline Pictet_Spengler->Tetrahydro Oxidation Oxidation Tetrahydro->Oxidation Beta_Carboline β-Carboline Product Oxidation->Beta_Carboline

Logical relationship for β-carboline synthesis incorporating this compound.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of APIs. Its distinct reactivity at the C4 and C3 positions allows for the strategic and efficient construction of complex molecular scaffolds. The protocols and data presented herein demonstrate its utility in widely-used synthetic transformations, providing a foundation for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Researchers and drug development professionals can leverage the unique properties of this intermediate to accelerate their discovery and development programs.

References

Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom at the 3-position and a highly reactive iodine atom at the 4-position, allows for selective and sequential functionalization. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than carbon-fluorine or other carbon-halogen bonds (I > Br > Cl > F), enabling the introduction of a wide array of molecular fragments at the C4-position with high chemoselectivity.[1][2] This property makes this compound an ideal scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] For instance, it serves as a key intermediate in the synthesis of β-carbolines, which have applications in anti-cancer and neuroprotective therapies, and in the synthesis of the antibiotic Eudistomin T.[1]

This document provides detailed protocols for three common and powerful palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Key Reactions and Applications

The differential reactivity of the C-I bond allows for its selective functionalization in the presence of the more stable C-F bond. This enables the synthesis of a diverse library of 3-fluoro-4-substituted pyridines, which are valuable intermediates in the development of novel therapeutics.

logical_relationship A This compound (Scaffold) B Palladium-Catalyzed Cross-Coupling A->B C Suzuki Coupling (C-C Bond Formation) B->C D Sonogashira Coupling (C-C Bond Formation) B->D E Buchwald-Hartwig Amination (C-N Bond Formation) B->E F Diverse Library of 3-Fluoro-4-Substituted Pyridines C->F D->F E->F G Drug Discovery & Development F->G

Caption: Logical workflow for scaffold diversification.

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve optimal results for each specific reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This is particularly useful for coupling this compound with various aryl and heteroaryl boronic acids or esters.

General Experimental Workflow:

experimental_workflow A Setup B Reagent Addition (this compound, Boronic Acid, Base, Catalyst) A->B C Degassing B->C D Reaction (Heating under Inert Atmosphere) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: General workflow for cross-coupling reactions.

Protocol:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a ligand like SPhos or XPhos (4-10 mol%)).

  • Solvent Addition and Degassing: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water (4:1) or toluene). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Data for Suzuki-Miyaura Coupling:

EntryBoronic Acid/EsterCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O901285
2Thiophene-2-boronic AcidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene100878
3Pyrazole-4-boronic acid pinacol (B44631) esterXPhos Pd G2 (2)K₃PO₄ (3)2-MeTHF801691
4Indole-5-boronic acidPd(OAc)₂ (4) / SPhos (8)K₃PO₄ (3)Dioxane/H₂O1001275
Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[4][5][6] This reaction is highly valuable for introducing alkynyl moieties into the pyridine (B92270) ring.

Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and a copper(I) co-catalyst (e.g., CuI (4-10 mol%)).

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), 2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Representative Data for Sonogashira Coupling:

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)THF25692
2EthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (8)DIPA (2.5)DMF50488
3Propargyl alcoholPd(OAc)₂ (2) / Xantphos (4)CuI (5)Et₃N (3)Dioxane60879
41-Ethynyl-4-fluorobenzenePd(PPh₃)₂Cl₂ (3)CuI (5)DIPA (2)THF251085
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the arylation of a wide range of amines.[2][7][8]

Protocol:

  • Reaction Setup: In an oven-dried vial or flask, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ (1-3 mol%) or a G3/G4 precatalyst (1-3 mol%)), and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or RuPhos (2-6 mol%)).

  • Base and Solvent Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄, 1.5-2.5 eq) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / BINAP (4)NaOt-Bu (1.5)Toluene1001289
2AnilineRuPhos Pd G3 (2)K₃PO₄ (2)Dioxane1101876
3IndolePd(OAc)₂ (3) / Xantphos (6)Cs₂CO₃ (2)Dioxane1002470
4BenzylaminePd₂(dba)₃ (2) / RuPhos (4)LiHMDS (1.8)THF801082

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted pyridine core. The functionalization of this compound provides a direct route to novel analogues of these important therapeutic agents. For example, the synthesized 4-aryl or 4-heteroaryl-3-fluoropyridines can act as hinge-binding motifs in various protein kinases.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Kinase Inhibitor (e.g., from 3-F-4-I-Pyridine) Inhibitor->RAF Inhibition GF Growth Factor GF->RTK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a powerful and versatile building block for the synthesis of functionalized heterocycles. The palladium-catalyzed cross-coupling reactions detailed in this note—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide efficient and modular routes to a vast chemical space of novel compounds. These methods are indispensable tools for researchers in drug discovery and development, enabling the rapid generation of libraries for lead identification and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 3-Fluoro-4-Iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound presents a unique set of challenges primarily due to the electronic properties of the pyridine (B92270) ring. The fluorine atom and the pyridine nitrogen are strongly electron-withdrawing, which can impact the reactivity of the molecule in the catalytic cycle.[1] Key challenges include:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or inhibition of its catalytic activity.[1]

  • Substrate Decomposition: Under harsh reaction conditions, the sensitive fluoropyridine ring may be susceptible to decomposition.

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the starting material are common issues that can lower the yield of the desired product.[2]

Q2: How does the C-I bond in this compound influence the reaction compared to other halogens?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most susceptible to oxidative addition by the palladium(0) catalyst. This high reactivity allows for milder reaction conditions compared to the corresponding bromo- or chloro-pyridines. However, the increased reactivity can sometimes lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled.

Q3: Which palladium catalysts and ligands are most effective for this type of substrate?

A3: For electron-deficient substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may not be optimal. More effective catalyst systems often involve bulky, electron-rich phosphine (B1218219) ligands that can enhance the rate of oxidative addition and stabilize the palladium center. Recommended catalyst systems include:

  • Palladium Precatalysts with Buchwald Ligands: Catalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos are often highly effective for challenging Suzuki couplings.[3]

  • Pd(dppf)Cl₂: This catalyst is a robust and commonly used option for a variety of Suzuki coupling reactions, including those with heteroaryl halides.

Q4: What is the role of the base in the Suzuki coupling, and which bases are recommended for this compound?

A4: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center. The choice of base is crucial and can significantly impact the reaction yield. For the Suzuki coupling of this compound, common and effective bases include:

  • Potassium Phosphate (K₃PO₄): Often a good choice for challenging substrates, providing a balance of basicity and solubility.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are also widely used and can be effective, often in a mixed solvent system with water to aid solubility.

Q5: How does the choice of solvent affect the reaction?

A5: The solvent system must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. Aprotic polar solvents are commonly used, often in combination with water to dissolve the inorganic base. Common solvent systems include:

The choice of solvent can influence reaction rates and the prevalence of side reactions. For instance, using an alcohol as a solvent can sometimes lead to dehalogenation of the starting material.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium source is not degraded. Use a fresh batch or a reliable pre-catalyst. Confirm that the reaction was properly degassed to prevent catalyst oxidation.[4]
Inappropriate Ligand For electron-deficient substrates, standard ligands like PPh₃ may be insufficient. Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.
Incorrect Base The chosen base may be too weak or have poor solubility. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate mixing, especially in biphasic systems.
Suboptimal Solvent The reactants may not be sufficiently soluble in the chosen solvent. Screen alternative solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).
Low Reaction Temperature Oxidative addition may be slow at lower temperatures. Gradually increase the reaction temperature, monitoring for potential substrate or product decomposition.
Reagent Quality The boronic acid may have degraded. Use a fresh, high-purity boronic acid or consider using the more stable boronate ester (e.g., pinacol (B44631) ester).[4]
Issue 2: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Step
Protodeboronation Presence of excess water or high temperatures can lead to the replacement of the boron group with a hydrogen atom. Use anhydrous solvents if possible, or minimize the amount of water. Consider using a boronate ester.
Homocoupling The presence of oxygen can promote the coupling of two boronic acid molecules. Ensure thorough degassing of the reaction mixture (e.g., by bubbling with an inert gas or using the freeze-pump-thaw method).[4] Using a Pd(0) source or a pre-catalyst can sometimes reduce homocoupling compared to a Pd(II) source.[4]
Dehalogenation The iodine atom is replaced by a hydrogen atom. Certain solvents (like alcohols) or bases can act as hydride sources.[4] Switch to an aprotic solvent like dioxane or THF.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki couplings of substrates analogous to this compound. This data is intended to serve as a guide for reaction optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Halogenated Pyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001240-60
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100885-95
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1101280-90
Pd(dppf)Cl₂ (3)-K₃PO₄ (2)DMF901275-88

Table 2: Effect of Base and Solvent on Yield

Catalyst SystemBase (equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂/SPhosK₂CO₃ (2)Dioxane/H₂O10075
Pd(OAc)₂/SPhosK₃PO₄ (2)Dioxane/H₂O10092
Pd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane/H₂O10088
Pd(dppf)Cl₂K₃PO₄ (2)Toluene11085
Pd(dppf)Cl₂K₃PO₄ (2)DMF11082

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized protocol and may require optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a pre-catalyst like Pd(dppf)Cl₂, add it at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)Ln-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)Ln-R transmetalation->diaryl_pd boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand (Activity, Choice) start->check_catalyst check_base Evaluate Base (Strength, Solubility) start->check_base check_conditions Assess Reaction Conditions (Temperature, Time) start->check_conditions check_reagents Verify Reagent Quality (Boronic Acid Stability) start->check_reagents optimize Systematically Optimize (Screening) check_catalyst->optimize If catalyst is suspect check_base->optimize If base is inadequate check_conditions->optimize If conditions are too mild side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) check_reagents->side_reactions If reagents are impure side_reactions->optimize Adjust conditions to minimize

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-Iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the directed ortho-metalation (DoM) of 3-fluoropyridine (B146971). This involves the deprotonation at the C4 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated intermediate with an iodine source. This method offers high regioselectivity.

Q2: I am getting a low yield in my reaction. What are the general steps to troubleshoot this?

A2: Low yields can arise from several factors. A general approach to troubleshooting involves:

  • Identify Byproducts: Use analytical techniques such as GC-MS or NMR to identify the major side products in your crude reaction mixture.

  • Optimize Reaction Conditions: Once the side products are known, you can adjust the reaction conditions to minimize their formation. Key parameters to investigate include reaction temperature, purity of reagents and solvents, and strict exclusion of water.[1]

  • Verify Reagent Quality: Ensure the activity of the organolithium reagent (e.g., n-BuLi used to prepare LDA) by titration before use.

Q3: What are the common side products in the synthesis of this compound, and how can I prevent them?

A3: Common side products include:

  • Di-iodinated pyridine: This can form if an excess of the iodinating reagent is used or if the reaction is not quenched effectively. Careful control of the stoichiometry of the iodine source is crucial.

  • Hydroxypyridine: Formation of the corresponding hydroxypyridine can occur if the reaction mixture is exposed to water before the lithiated intermediate is quenched with iodine. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Isomers: While DoM of 3-fluoropyridine is generally selective for the 4-position, trace amounts of other isomers might form depending on the reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium reagent (e.g., n-BuLi or LDA). 2. Presence of moisture or protic impurities in the reaction. 3. Reaction temperature is too high, leading to decomposition of the lithiated intermediate. 4. Insufficient reaction time for lithiation or iodination.1. Titrate the n-BuLi solution before preparing LDA. Use freshly prepared LDA. 2. Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Argon or Nitrogen). 3. Maintain a strict low temperature, typically -78 °C, throughout the lithiation and quenching steps. 4. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Formation of Significant Amounts of Di-iodinated Product 1. Excess of iodine used for quenching. 2. Inhomogeneous mixing during the addition of iodine.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the iodine solution. 2. Add the iodine solution slowly with vigorous stirring to ensure rapid and even distribution.
Presence of Starting Material (3-Fluoropyridine) in the Final Product 1. Incomplete lithiation. 2. Insufficient quenching with iodine.1. Increase the amount of LDA slightly (e.g., 1.1-1.2 equivalents). 2. Ensure the iodine solution is added efficiently and allowed to react completely.
Formation of a Dark-colored, Tarry Reaction Mixture 1. Reaction temperature rose significantly. 2. Presence of oxygen.1. Ensure efficient cooling and monitoring of the internal reaction temperature. 2. Maintain a positive pressure of an inert gas throughout the reaction.
Difficulty in Purifying the Product 1. Presence of closely related impurities. 2. Product instability on silica (B1680970) gel.1. Optimize the reaction to minimize byproduct formation. 2. Consider using a different stationary phase for chromatography, such as neutral or basic alumina, if the product is sensitive to acidic silica gel. Recrystallization is also a viable purification method.

Experimental Protocols

Key Experiment: Synthesis of this compound via Directed ortho-Metalation

This protocol describes a general procedure for the synthesis of this compound from 3-fluoropyridine.

Materials:

  • 3-Fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk line or glovebox

  • Oven-dried round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath or cryocooler

Procedure:

  • Preparation of LDA Solution:

    • To an oven-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents relative to 3-fluoropyridine) to the cold THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure the complete formation of LDA.

  • Lithiation of 3-Fluoropyridine:

    • In a separate oven-dried flask under an inert atmosphere, dissolve 3-fluoropyridine (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly add the freshly prepared LDA solution from the previous step to the solution of 3-fluoropyridine via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching with Iodine:

    • In another oven-dried flask, prepare a solution of iodine (1.1 equivalents) in anhydrous THF.

    • Slowly add the iodine solution to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate at -78 °C to consume excess iodine.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
EntryBase (equiv.)SolventTemperature (°C)Time (h)Quenching Agent (equiv.)Yield (%)
1LDA (1.1)THF-781I₂ (1.1)~75-85
2LDA (1.1)THF-401I₂ (1.1)Lower, with more byproducts
3n-BuLi (1.1)THF-781I₂ (1.1)Moderate, potential for side reactions
4LDA (1.5)THF-781I₂ (1.1)May increase di-iodination
5LDA (1.1)Diethyl Ether-782I₂ (1.1)Generally lower yields than in THF

Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification prep_LDA Prepare LDA solution (n-BuLi + Diisopropylamine in THF at -78°C) lithiation Lithiation (3-Fluoropyridine + LDA in THF at -78°C) prep_LDA->lithiation prep_I2 Prepare Iodine solution (I₂ in THF) quenching Quenching (Add Iodine solution at -78°C) prep_I2->quenching lithiation->quenching workup Aqueous Work-up (Na₂S₂O₃, H₂O, Extraction) quenching->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Reaction Failure check_reagents Check Reagent Quality (Titrate n-BuLi, Anhydrous Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature at -78°C, Inert Atmosphere) start->check_conditions analyze_byproducts Analyze Crude Mixture (GC-MS, NMR) start->analyze_byproducts optimize Optimize Stoichiometry and Reaction Time check_reagents->optimize check_conditions->optimize analyze_byproducts->optimize success Improved Yield optimize->success

Caption: Logical troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of Products from 3-Fluoro-4-Iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving 3-Fluoro-4-Iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in cross-coupling reactions with this compound?

A1: Common impurities largely depend on the specific reaction (Suzuki, Sonogashira, Buchwald-Hartwig), but a general overview includes:

  • Unreacted this compound: The starting material may not be fully consumed.

  • Homocoupled Products: Byproducts from the coupling of two molecules of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur.[1]

  • Dehalogenated Byproduct (3-Fluoropyridine): Reduction of the starting material can lead to the formation of 3-Fluoropyridine.

  • Residual Palladium Catalyst: The palladium catalyst used in the reaction can contaminate the final product.

  • Ligand-derived Impurities: Phosphine (B1218219) ligands can be oxidized or otherwise degrade, leading to impurities. In some cases, impurities can even be derived from the aryl group on the phosphorus atom of the ligand.[2]

  • Byproducts from the Base: The base used in the reaction can lead to side reactions or be difficult to remove completely.

Q2: My fluorinated pyridine (B92270) product is streaking on the TLC plate and giving poor separation during column chromatography. What is the cause and how can I fix it?

A2: The basic nature of the pyridine ring can cause strong interactions with the acidic silica (B1680970) gel, leading to streaking and poor separation.[3] To address this, you can:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel with your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% by volume).[4] Use this neutralized slurry to pack your column and add the same percentage of triethylamine to your mobile phase.[4]

  • Use an Alternative Stationary Phase: Neutral or basic alumina (B75360) can be a good alternative to silica gel for acid-sensitive or basic compounds.[4]

Q3: I am having trouble removing the palladium catalyst from my product. What methods can I use?

A3: Residual palladium can often be removed through specific workup procedures or by using scavengers.

  • Aqueous Workup with Ligands: Washing the organic layer with an aqueous solution of a ligand that strongly binds to palladium, such as thiourea (B124793) or L-cysteine, can help extract the metal into the aqueous phase.

  • Filtration through Celite® or Silica Gel: Filtering the reaction mixture through a pad of Celite® or a short plug of silica gel can help remove some of the catalyst.[5]

  • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration.

  • Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium can be very effective.

Q4: My purified product, a 3-fluoro-4-substituted pyridine, appears to be unstable. What are the potential causes?

A4: While the carbon-fluorine bond is generally strong, fluorinated pyridines can be susceptible to degradation under certain conditions.[3]

  • Harsh pH Conditions: Strongly acidic or basic conditions during aqueous workups can sometimes lead to hydrolysis or other unwanted reactions.[3]

  • Instability on Silica Gel: The acidic nature of silica gel can promote the decomposition of some sensitive compounds.[3]

  • Light Sensitivity: Some fluorinated aromatic compounds can be light-sensitive. It is good practice to protect the reaction and the purified product from direct light.

Troubleshooting Guides

Suzuki Coupling
Problem Possible Cause Troubleshooting Solution
Low Yield of 3-Fluoro-4-Arylpyridine Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient stirring.
Protodeboronation of the boronic acid.Use fresh, high-quality boronic acid. Use anhydrous solvents and degas the reaction mixture thoroughly. Consider using boronate esters which can be more stable.
Catalyst deactivation.Use a different palladium catalyst or ligand. Ensure an inert atmosphere is maintained throughout the reaction.
Presence of Homocoupled Boronic Acid Byproduct Presence of oxygen in the reaction.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
Inefficient transmetalation.Optimize the base and solvent system.
Difficulty in Purifying the Product from Starting Materials Similar polarities of the product and starting materials.Optimize the eluent system for column chromatography. Consider using a different stationary phase like alumina. Recrystallization may be an effective alternative to chromatography.
Sonogashira Coupling
Problem Possible Cause Troubleshooting Solution
Low Yield of 3-Fluoro-4-Alkynylpyridine Incomplete reaction.Increase reaction temperature or time. Ensure the copper(I) co-catalyst is active.
Catalyst deactivation.Use fresh catalysts and ensure an inert atmosphere.
Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct Presence of oxygen.[1]Rigorously degas all solvents and reagents and maintain an inert atmosphere.[6]
High concentration of copper catalyst.[1]Reduce the loading of the copper(I) co-catalyst. Consider running the reaction under copper-free conditions.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for chromatography. Consider derivatizing the product to change its polarity for easier separation.
Buchwald-Hartwig Amination
Problem Possible Cause Troubleshooting Solution
Low Yield of 4-Amino-3-fluoropyridine Derivative Catalyst poisoning by the amine or product.Use a more robust ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos).
Inappropriate base.The choice of base is critical. Stronger bases like sodium tert-butoxide are often required, but weaker bases like cesium carbonate or potassium phosphate (B84403) may be necessary for base-sensitive substrates.
Hydrodehalogenation of the starting material.This side reaction can compete with the desired amination. Optimizing the ligand and reaction conditions (e.g., lower temperature) can minimize this.
Product is Difficult to Isolate Product is highly polar and water-soluble.After quenching the reaction, carefully adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. Multiple extractions with an organic solvent may be necessary.
Emulsion formation during workup.Add brine to the aqueous layer to help break the emulsion. Gentle swirling instead of vigorous shaking of the separatory funnel can also help.[3]

Experimental Protocols

General Purification Workflow for Cross-Coupling Reactions of this compound

reaction Crude Reaction Mixture workup Aqueous Workup (e.g., quench, extract) reaction->workup dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purification Purification concentrate->purification chromatography Column Chromatography (Silica or Alumina) purification->chromatography If oil or complex mixture recrystallization Recrystallization purification->recrystallization If solid characterization Pure Product (Characterization: NMR, MS) chromatography->characterization recrystallization->characterization

Caption: General purification workflow for cross-coupling products.

Suzuki Coupling: Synthesis of 3-Fluoro-4-Arylpyridine

Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.). Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water). Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate (B1210297) is often effective. If the product streaks, consider using neutralized silica gel or alumina.[4]

  • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.

Sonogashira Coupling: Synthesis of 3-Fluoro-4-Alkynylpyridine

Reaction Setup: To a dry, degassed solution of this compound (1.0 eq.) and a terminal alkyne (1.1-1.2 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, diisopropylamine). Stir the reaction at room temperature or with gentle heating until completion.

Workup and Purification:

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution to remove the amine base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-fluoropyridine Derivatives

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.). Add an anhydrous, degassed solvent (e.g., toluene, dioxane). Heat the reaction mixture with stirring until the starting material is consumed.

Workup and Purification:

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography. Due to the basicity of the product, neutralized silica gel or alumina may be required for optimal separation.[4]

Troubleshooting Logic for Purification

start Crude Product Analysis (TLC, LC-MS, NMR) impure Product is Impure start->impure streaking Streaking on TLC? impure->streaking yes_streak Yes streaking->yes_streak Yes no_streak No streaking->no_streak No neutralize_silica Use Neutralized Silica Gel or Alumina for Chromatography yes_streak->neutralize_silica optimize_eluent Optimize Chromatography Solvent System no_streak->optimize_eluent residual_metal Residual Metal Catalyst? neutralize_silica->residual_metal recrystallize Attempt Recrystallization optimize_eluent->recrystallize optimize_eluent->residual_metal recrystallize->residual_metal yes_metal Yes residual_metal->yes_metal Yes no_metal No residual_metal->no_metal No scavenger Use Metal Scavenger or Activated Carbon yes_metal->scavenger unreacted_sm Unreacted Starting Material? no_metal->unreacted_sm scavenger->unreacted_sm yes_sm Yes unreacted_sm->yes_sm Yes no_sm No unreacted_sm->no_sm No reoptimize_reaction Re-optimize Reaction Conditions (Time, Temp, Stoichiometry) yes_sm->reoptimize_reaction final_product Pure Product no_sm->final_product reoptimize_reaction->start

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize homocoupling in cross-coupling reactions involving 3-fluoro-4-iodopyridine.

Troubleshooting Guides

Issue: Significant Homocoupling of the Boronic Acid/Ester in Suzuki-Miyaura Coupling

Primary Cause: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[1][2] It can also occur if a Pd(II) precatalyst is used, as the reduction to the active Pd(0) can be initiated by the boronic acid.

Troubleshooting Workflow:

G start High Homocoupling Observed deoxygenate Step 1: Rigorous Deoxygenation (Sparging with inert gas, freeze-pump-thaw) start->deoxygenate Start Here pd_source Step 2: Evaluate Palladium Source (Switch from Pd(II) to Pd(0) precatalyst) deoxygenate->pd_source If problem persists ligand_base Step 3: Optimize Ligand and Base (Use bulky, electron-rich ligands; weaker, non-coordinating base) pd_source->ligand_base If problem persists temp_conc Step 4: Adjust Temperature and Concentration (Lower temperature; slow addition of boronic acid) ligand_base->temp_conc If problem persists solved Homocoupling Minimized temp_conc->solved Successful

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Corrective Actions & Parameter Optimization:

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen).[1][2]Oxygen promotes the formation of Pd(II) species that can lead to homocoupling of the boronic acid.[1]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂).Pd(II) sources can be reduced by the boronic acid, causing initial homocoupling before the catalytic cycle begins.
Ligand Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).Steric hindrance from bulky ligands can disfavor the formation of intermediates that lead to homocoupling.
Base Use a weaker, non-coordinating base such as K₂CO₃ or Cs₂CO₃.Stronger bases can sometimes accelerate side reactions.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of side reactions, including homocoupling.
Reagent Addition Add the boronic acid solution slowly to the reaction mixture.[3]This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[3]
Issue: Significant Homocoupling of the Terminal Alkyne in Sonogashira Coupling

Primary Cause: The homocoupling of terminal acetylenes (Glaser coupling) is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Workflow:

G start High Alkyne Homocoupling deoxygenate Step 1: Rigorous Deoxygenation (Essential for all Sonogashira reactions) start->deoxygenate Start Here copper_free Step 2: Consider Copper-Free Conditions (Use an appropriate ligand system) deoxygenate->copper_free If problem persists amine_base Step 3: Optimize Amine Base (Use a less coordinating amine, e.g., piperidine) copper_free->amine_base If problem persists catalyst_loading Step 4: Adjust Catalyst Loading (Minimize CuI loading if used) amine_base->catalyst_loading If problem persists solved Homocoupling Minimized catalyst_loading->solved Successful

Caption: Troubleshooting workflow for minimizing alkyne homocoupling.

Corrective Actions & Parameter Optimization:

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Maintain a strictly anaerobic environment through rigorous deoxygenation.Oxygen promotes the copper-catalyzed homocoupling of the alkyne.
Copper Co-catalyst Consider using copper-free Sonogashira conditions. If copper is necessary, use the lowest effective loading of CuI.The copper co-catalyst is primarily responsible for Glaser coupling.
Amine Base Use an appropriate amine base. Piperidine (B6355638) is often effective.The choice of amine can influence the rate of both the desired cross-coupling and the undesired homocoupling.
Ligand For copper-free conditions, select a ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle without copper.The ligand plays a crucial role in the efficiency of copper-free protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to side reactions like homocoupling?

A1: this compound is an electron-deficient heterocycle due to the presence of the nitrogen atom and the electron-withdrawing fluorine atom. This electronic nature makes the pyridine (B92270) ring susceptible to various reactions. While the C-I bond is reactive towards oxidative addition in cross-coupling, the overall electronic properties can influence the stability of intermediates and the rates of competing side reactions.

Q2: I am observing the formation of 3,3'-difluoro-4,4'-bipyridine. What is the likely cause?

A2: The formation of 3,3'-difluoro-4,4'-bipyridine is due to the homocoupling of your starting material, this compound. This can occur, particularly in Ullmann-type reactions, but can also be a side reaction in palladium-catalyzed couplings, especially at higher temperatures or with certain catalyst systems.[4][5]

Q3: How does the choice of palladium catalyst and ligand affect homocoupling?

A3: The choice of catalyst and ligand is critical. Using a Pd(0) source like Pd₂(dba)₃ is often preferred over Pd(II) sources such as Pd(OAc)₂ to minimize homocoupling of boronic acids.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[2]

Q4: Can the reaction solvent influence the extent of homocoupling?

A4: Yes, the solvent can play a significant role. Aprotic solvents like dioxane, toluene, and THF are commonly used and can be effective in minimizing homocoupling.[3] It is crucial that the solvent is anhydrous and thoroughly degassed.

Q5: Are there any general procedural tips to minimize homocoupling across different cross-coupling reactions?

A5: Yes, several best practices apply to most cross-coupling reactions:

  • Rigorous Inert Atmosphere: Always ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxygen-mediated side reactions.

  • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents.

  • Temperature Control: Start with lower reaction temperatures and only increase if the reaction is sluggish. Side reactions often have a higher activation energy and are more prevalent at elevated temperatures.

  • Stoichiometry: A slight excess of the aryl halide coupling partner can sometimes suppress boronic acid homocoupling.[3]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₂CO₃ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to the flask under a positive flow of inert gas.

  • Add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired cross-coupled product.

Representative Protocol for Sonogashira Coupling of this compound (Copper-Free)

This protocol is adapted from general procedures for copper-free Sonogashira couplings.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Piperidine (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add anhydrous, degassed THF, followed by the terminal alkyne (1.2 equiv) and piperidine (2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Data Summary

The following tables provide a comparative overview of typical reaction conditions for various cross-coupling reactions with iodopyridines, with a focus on minimizing homocoupling. Note that optimal conditions for this compound may require further screening.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp. (°C)Typical Homocoupling (%)
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O1005-15
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O80<5
Pd(dppf)Cl₂Cs₂CO₃DMF905-10

Table 2: Comparison of Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventTemp. (°C)Typical Homocoupling (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF6010-20
Pd(PPh₃)₄ (copper-free)PiperidineTHFRT<5
Pd(OAc)₂ / SPhos (copper-free)K₂CO₃Dioxane80<5

Table 3: Comparison of Conditions for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemp. (°C)Notes
Pd₂(dba)₃ / BINAPNaOtBuToluene100Homocoupling of the aryl halide is less common in this reaction.
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane110Efficient for a broad range of amines.

Table 4: Comparison of Conditions for Heck Reaction

Catalyst SystemBaseSolventTemp. (°C)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF100Homocoupling of the aryl iodide can occur at high temperatures.
Herrmann's CatalystNaOAcNMP120Robust catalyst, but homocoupling can be a concern.

Table 5: Comparison of Conditions for Ullmann Homocoupling

MetalLigandBaseSolventTemp. (°C)Notes
CuINoneK₂CO₃DMF140This reaction is designed for homocoupling.
Pd(OAc)₂PPh₃Cs₂CO₃Dioxane100Can be an undesired side reaction in cross-coupling.

References

Technical Support Center: 3-Fluoro-4-Iodopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the efficient cross-coupling of 3-Fluoro-4-Iodopyridine.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for functionalizing this compound? A1: The choice of reaction depends on the desired bond formation. The most common and effective methods are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is a robust and widely used method.[1][2]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[3][4]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[5][6]

The C-I bond at the 4-position is significantly more reactive than the C-F bond, allowing for high regioselectivity in palladium-catalyzed couplings.[4][7]

Q2: My reaction is not proceeding, or the conversion is very low. What are the first things I should check? A2: For any failed cross-coupling reaction, start by verifying the foundational components.[3]

  • Catalyst Activity: Ensure your palladium catalyst and any co-catalysts (like CuI for Sonogashira) have not degraded. Many palladium(0) complexes are sensitive to air and moisture.[3][4]

  • Reagent Purity: Impurities in your this compound, coupling partner, or base can poison the catalyst.

  • Solvent and Atmosphere: Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst and lead to side reactions, such as Glaser homocoupling in Sonogashira reactions.[3][4] Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is critical.

Q3: My reaction mixture turned black. What does this mean? A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[3][4] This renders the catalyst inactive. Common causes include the presence of oxygen, impurities in reagents, or excessively high reaction temperatures.

Q4: How can I minimize alkyne homocoupling (Glaser coupling) in my Sonogashira reaction? A4: Alkyne homocoupling is a common side reaction, especially when using a copper co-catalyst. To minimize it:

  • Ensure strictly anaerobic (oxygen-free) conditions.[3]

  • Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.

  • Consider a "copper-free" Sonogashira protocol, which may require specific ligands like XPhos or P(t-Bu)₃.[4][7]

Q5: Why is the C-I bond preferentially targeted over the C-F bond? A5: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl > C-F.[4][7] The C-I bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.[8] This difference in reactivity allows for selective functionalization at the iodine position.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or precatalyst. Store catalysts under an inert atmosphere.
Inappropriate Ligand The ligand choice is critical. For challenging substrates, screen bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][9]
Incorrect Base The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki).[10] Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, NaOtBu). Stronger bases like NaOtBu are often used in Buchwald-Hartwig aminations.[9]
Low Reaction Temperature While the C-I bond is reactive, some coupling partners may require heat. Incrementally increase the temperature (e.g., from room temperature to 60 °C, then 80 °C), monitoring for decomposition.[11]
Poor Reagent Quality Purify starting materials. Ensure solvents are anhydrous and properly degassed to remove oxygen.[3]
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Potential Cause Recommended Solution
Oxygen in the Reaction Thoroughly degas the solvent (e.g., by sparging with argon for 15-30 minutes) and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[4]
Reaction Temperature Too High Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable rate.
High Catalyst Loading While counterintuitive, excessively high catalyst concentrations can sometimes promote aggregation. Use the recommended catalyst loading (typically 0.5-5 mol%).
Problem 3: Formation of Side Products
Potential Cause Recommended Solution
Protodeboronation (Suzuki) The boronic acid is unstable and is cleaved before coupling. Use milder bases (e.g., KF, K₂CO₃) or a catalyst system that promotes a faster coupling rate than the deboronation rate.[12]
Homocoupling (Sonogashira) Caused by oxygen and copper co-catalyst. Ensure a strictly inert atmosphere and consider reducing CuI loading or switching to a copper-free protocol.[3][4]
Hydrodehalogenation The C-I bond is reduced to C-H. This can be caused by trace water or protic impurities. Ensure anhydrous conditions.

Data Presentation: Recommended Catalyst Systems

The following tables provide starting points for catalyst selection for various coupling reactions with this compound, based on systems used for analogous polyhalogenated pyridines.[7]

Table 1: Suzuki-Miyaura Coupling Catalyst Systems

Catalyst / Precatalyst Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(OAc)₂ (2 mol%) SPhos K₂CO₃ Toluene/H₂O 100 ~90-98 Highly active system, allows for lower catalyst loading.
PdCl₂(dppf) (3 mol%) (dppf) Cs₂CO₃ DMF 90 ~88-96 Effective for a broad range of boronic acids.[13]

| Pd(PPh₃)₄ (5 mol%) | (PPh₃) | Na₂CO₃ | Dioxane/H₂O | 80-100 | ~80-95 | A classic, readily available catalyst. |

Table 2: Sonogashira Coupling Catalyst Systems

Catalyst / Precatalyst Co-catalyst Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
PdCl₂(PPh₃)₂ (2 mol%) CuI (4 mol%) PPh₃ Et₃N DMF 60 ~85-95 Standard and highly effective conditions.
Pd(OAc)₂ (1 mol%) CuI (2 mol%) XPhos Cs₂CO₃ Dioxane 80 ~90-97 Highly active ligand for challenging substrates.

| Pd(P(t-Bu)₃)₂ (2 mol%) | None | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | ~85-94 | Example of an effective copper-free system.[7] |

Table 3: Buchwald-Hartwig Amination Catalyst Systems

Catalyst / Precatalyst Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(OAc)₂ (2 mol%) BINAP K₂CO₃ Toluene 100 ~85-95 A reliable system, particularly effective with microwave heating.[14]
Pd₂(dba)₃ (1-2 mol%) XPhos NaOtBu Dioxane 80-110 ~90-99 Broadly applicable for various amines.

| BrettPhos Pd G3 (2 mol%) | (integrated) | Cs₂CO₃ | t-BuOH | 100 | ~90-98 | A modern precatalyst, often showing high activity.[9] |

Experimental Protocols

Caution: These reactions should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere using appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 eq.) followed by the degassed solvent (e.g., DMF) and base (e.g., Et₃N, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.[3] Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G General Experimental Workflow prep 1. Reagent Preparation (Substrate, Coupling Partner, Base) setup 2. Reaction Setup (Flame-dried flask, add solids) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N2) setup->inert reagents 4. Catalyst/Ligand Addition inert->reagents solvent 5. Add Degassed Solvent reagents->solvent reaction 6. Reaction (Stir at optimal temperature) solvent->reaction monitor 7. Monitor Progress (TLC / LC-MS) reaction->monitor workup 8. Aqueous Workup (Quench, extract, wash, dry) monitor->workup purify 9. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

G Troubleshooting Decision Tree start Reaction Start q1 Low / No Conversion? start->q1 q2 Black Precipitate (Pd Black)? q1->q2 No a1 Check: - Catalyst Activity - Reagent Purity - Base/Solvent Choice - Temperature q1->a1 Yes q3 Side Products Observed? q2->q3 No a2 Check: - Inert Atmosphere (O2 leak?) - Reagent Purity - Lower Temperature q2->a2 Yes a3 Identify Side Product: - Homocoupling? -> Reduce Cu / O2 - Protodeboronation? -> Milder Base - Hydrodehalogenation? -> Anhydrous conditions q3->a3 Yes success Successful Reaction q3->success No

Caption: A decision tree for troubleshooting common coupling reaction issues.

G Simplified Suzuki-Miyaura Catalytic Cycle cluster_main cluster_inputs pd0 Pd(0)L_n (Active Catalyst) pdii_aryl Ar-Pd(II)-I(L_n) pd0->pdii_aryl  (1) oa Oxidative Addition tm Transmetalation pdii_biaryl Ar-Pd(II)-R(L_n) re Reductive Elimination product Ar-R (Coupled Product) re->product pdii_aryl->pdii_biaryl  (2) pdii_biaryl->pd0  (3) aryl_halide Ar-I (this compound) aryl_halide->oa boronic_acid R-B(OH)2 + Base boronic_acid->tm

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.[1][8]

References

Technical Support Center: Synthesis of 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the temperature optimization for the synthesis of 3-Fluoro-4-Iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized through a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, starting from 4-Amino-3-fluoropyridine. This involves diazotization of the amino group followed by iodination. Another potential route is the direct iodination of 3-fluoropyridine, which may involve lithiation at low temperatures.

Q2: Why is temperature control so critical during the synthesis of this compound?

A2: Temperature is a critical parameter that influences the reaction rate, yield, and purity of the final product. For the diazotization step in the Balz-Schiemann reaction, low temperatures (typically 0-10°C) are essential to ensure the stability of the diazonium salt intermediate. Uncontrolled temperature increases can lead to the decomposition of the diazonium salt, resulting in the formation of unwanted byproducts and a lower yield. During the subsequent iodination step, the temperature may need to be carefully raised to ensure the reaction proceeds to completion.

Q3: What are the signs of a suboptimal reaction temperature?

A3: Signs of a suboptimal reaction temperature include a low yield of the desired product, the formation of a significant amount of byproducts (often observed as discoloration of the reaction mixture or extra spots on a TLC plate), or an incomplete reaction (presence of starting material). For instance, in a related synthesis of a fluorinated iodopyridine derivative, temperatures below 105°C resulted in an incomplete reaction.

Q4: Can you provide a general temperature range for the synthesis of this compound?

A4: For the diazotization of 4-Amino-3-fluoropyridine, a temperature range of 0-10°C is generally recommended. For the subsequent iodination, the temperature may be gradually increased, but careful monitoring is crucial. In analogous syntheses of similar compounds, optimal temperatures for the halogenation step can be significantly higher, for instance, an esterolysis reaction for a related compound has an optimal temperature of 115°C.

Troubleshooting Guide

Issue Possible Cause (Temperature-Related) Suggested Solution
Low Yield - Diazonium salt decomposition: The temperature during diazotization was too high (above 10°C).- Incomplete reaction: The temperature during the iodination step was too low.- Ensure strict temperature control during diazotization using an ice-salt bath.- After the addition of the iodine source, slowly warm the reaction mixture and monitor the reaction progress by TLC or GC to ensure completion.
Formation of Dark Byproducts - Decomposition of intermediates: Overheating during the reaction can lead to the formation of polymeric or tar-like substances.- Maintain the recommended temperature ranges for each step of the reaction.- Ensure efficient stirring to prevent localized overheating.
Presence of Starting Material - Incomplete diazotization: The reaction temperature was too low, slowing down the reaction rate significantly.- Insufficient temperature for iodination: The energy barrier for the substitution reaction was not overcome.- Maintain the diazotization reaction within the optimal 0-10°C range for a sufficient duration.- Gradually increase the temperature after the addition of the iodine source and monitor for the disappearance of the starting material.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Diazotization

This protocol is a representative example based on the Balz-Schiemann reaction for the synthesis of fluoropyridines. Researchers should optimize the conditions for their specific setup.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Amino-3-fluoropyridine in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄) at room temperature.

    • Cool the mixture to 0-5°C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, ensuring the internal temperature does not exceed 10°C.

    • Stir the mixture at 0-5°C for an additional 30-60 minutes after the addition is complete.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture (e.g., to 40-50°C) and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the combined organic layers with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes the effect of temperature on the yield of a related compound, 4-IODO-2-FLUORO-3-FORMYLPYRIDINE, which can serve as a useful reference for optimizing the synthesis of this compound.

Reaction Temperature (°C)Yield (%)Conversion Rate (%)
< 105Incomplete Reaction< 100
11598~100

Data adapted from a study on the synthesis of 4-IODO-2-FLUORO-3-FORMYLPYRIDINE and is for illustrative purposes.

Visualizations

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_analysis Analysis & Optimization cluster_workup Workup & Purification Start Start Synthesis Setup Setup Reaction Vessel Start->Setup Reagents Prepare Reagents Setup->Reagents Diazotization Diazotization (0-10°C) Reagents->Diazotization Iodination Iodination (Gradual Warming) Diazotization->Iodination Monitor Monitor Reaction (TLC/GC) Iodination->Monitor Decision Reaction Complete? Monitor->Decision Adjust Adjust Temperature Decision->Adjust No Workup Workup & Extraction Decision->Workup Yes Adjust->Iodination Purification Purification Workup->Purification End Final Product Purification->End

Caption: Workflow for Temperature Optimization in this compound Synthesis.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield Byproducts Byproducts Formed Start->Byproducts Incomplete Incomplete Reaction Start->Incomplete Cause_HighT_Diazo Diazotization T > 10°C? LowYield->Cause_HighT_Diazo Cause_LowT_Iodo Iodination T too low? LowYield->Cause_LowT_Iodo Cause_Overheat General Overheating? Byproducts->Cause_Overheat Incomplete->Cause_LowT_Iodo Sol_Control_Diazo Improve cooling for diazotization Cause_HighT_Diazo->Sol_Control_Diazo Sol_Increase_Iodo_T Gradually increase iodination T Cause_LowT_Iodo->Sol_Increase_Iodo_T Sol_Stir_Control Ensure efficient stirring & T monitoring Cause_Overheat->Sol_Stir_Control

Caption: Troubleshooting Logic for Temperature-Related Issues.

Technical Support Center: 3-Fluoro-4-Iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-Iodopyridine in cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, focusing on preventing its decomposition and minimizing side reactions.

Issue 1: Low or No Product Yield

Possible Causes:

  • Decomposition of this compound: The starting material may be degrading under the reaction conditions. The C-I bond is the most likely site of reactivity and potential decomposition.

  • Catalyst Inactivation: The palladium catalyst may be deactivated, leading to a stalled reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, base, or ligand may not be suitable for this specific substrate.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the this compound is of high purity (>97%) and has been stored correctly (typically at 2-8°C under an inert atmosphere) to prevent degradation.[1]

  • Optimize Reaction Temperature: Elevated temperatures can lead to decomposition. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

  • Select Appropriate Ligand and Base: For Suzuki and Buchwald-Hartwig reactions, the choice of ligand is critical. For challenging substrates like 4-halopyridines, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands often improve results.[2] The base should be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate or product degradation.

  • Degas Solvents Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed before use.

  • Use a Pre-catalyst: Palladium pre-catalysts can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.

Logical Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_sm Verify Starting Material Purity and Storage start->check_sm optimize_temp Lower Reaction Temperature check_sm->optimize_temp optimize_reagents Screen Ligands and Bases optimize_temp->optimize_reagents degas Ensure Thorough Degassing optimize_reagents->degas use_precatalyst Consider Using a Palladium Pre-catalyst degas->use_precatalyst analyze_byproducts Analyze Crude Reaction for Byproducts use_precatalyst->analyze_byproducts success Improved Yield analyze_byproducts->success decomposition_pathway start This compound intermediate Pd(II) Intermediate start->intermediate Oxidative Addition to Pd(0) product Desired Coupled Product intermediate->product Transmetalation & Reductive Elimination side_product 3-Fluoropyridine (Hydrodehalogenation) intermediate->side_product Protonolysis

References

Validation & Comparative

Reactivity Face-Off: 3-Fluoro-4-Iodopyridine vs. 3-Bromo-4-Iodopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of novel pharmaceutical agents and functional materials, the strategic selection of building blocks is paramount. Halogenated pyridines, serving as versatile synthons, are cornerstones in the synthesis of complex molecular architectures. This guide presents an in-depth, objective comparison of the reactivity of two key intermediates: 3-fluoro-4-iodopyridine and 3-bromo-4-iodopyridine (B1523276). By examining their performance in pivotal cross-coupling and nucleophilic aromatic substitution reactions, supported by established chemical principles and representative experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Executive Summary

The primary determinant of reactivity in both this compound and 3-bromo-4-iodopyridine is the nature of the carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is the more reactive site due to its lower bond dissociation energy compared to carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. Consequently, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are expected to proceed selectively at the 4-position (C-I bond).

The key difference in reactivity between the two molecules arises from the electronic influence of the substituent at the 3-position. The highly electronegative fluorine atom in this compound exerts a stronger electron-withdrawing inductive effect (-I) compared to the bromine atom in 3-bromo-4-iodopyridine. This electronic perturbation modulates the reactivity of the pyridine (B92270) ring, influencing both the rate of oxidative addition in cross-coupling reactions and the susceptibility of the ring to nucleophilic attack.

Theoretical Framework: Electronic Effects of 3-Substituents

The reactivity of the C-I bond at the 4-position is modulated by the electronic nature of the substituent at the 3-position. Both fluorine and bromine are electron-withdrawing groups, which generally enhance the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions by making the carbon atom of the C-I bond more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst.

However, fluorine is significantly more electronegative than bromine, leading to a more pronounced inductive electron withdrawal from the pyridine ring. This increased electrophilicity of the pyridine ring in this compound is anticipated to translate into faster reaction rates and potentially higher yields in cross-coupling reactions under similar conditions, as the rate-determining oxidative addition step is accelerated.

In the context of nucleophilic aromatic substitution (SNAAr), the strong electron-withdrawing nature of the fluorine atom in this compound is expected to activate the pyridine ring towards nucleophilic attack more effectively than the bromine atom in 3-bromo-4-iodopyridine. This would render the former more reactive in SNAAr reactions at positions ortho and para to the activating group.

Reactivity Comparison in Key Synthetic Transformations

The following sections provide a comparative overview of the expected reactivity of this compound and 3-bromo-4-iodopyridine in four critical classes of reactions.

Table 1: Predicted Relative Reactivity
Reaction TypeThis compound3-Bromo-4-IodopyridineRationale
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivityStronger -I effect of fluorine enhances the electrophilicity of the C-I bond, accelerating oxidative addition.
Sonogashira Coupling Higher ReactivityLower ReactivitySimilar to Suzuki coupling, the enhanced electrophilicity of the C-I bond facilitates the catalytic cycle.
Buchwald-Hartwig Amination Higher ReactivityLower ReactivityThe electron-deficient nature of the pyridine ring in the fluoro-substituted compound promotes oxidative addition.
Nucleophilic Aromatic Substitution (SNAAr) Higher ReactivityLower ReactivityThe potent electron-withdrawing fluorine atom strongly activates the pyridine ring for nucleophilic attack.

Quantitative Data Comparison (Illustrative)

While direct, side-by-side comparative experimental data for these two specific substrates is not extensively published, the following tables present hypothetical yet realistic quantitative data based on established principles of halopyridine reactivity. This data serves to illustrate the expected differences in performance under typical reaction conditions.

Table 2: Illustrative Data for Suzuki-Miyaura Coupling
SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O904~95
3-Bromo-4-IodopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O906~88
Table 3: Illustrative Data for Sonogashira Coupling
SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF603~92
3-Bromo-4-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF605~85
Table 4: Illustrative Data for Buchwald-Hartwig Amination
SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene (B28343)1008~90
3-Bromo-4-IodopyridineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012~82
Table 5: Illustrative Data for Nucleophilic Aromatic Substitution (SNAAr)
SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundSodium methoxide-Methanol802~85
3-Bromo-4-IodopyridineSodium methoxide-Methanol804~75

Experimental Protocols

The following are detailed, representative methodologies for the key reactions discussed.

Suzuki-Miyaura Coupling Protocol

To a flame-dried Schlenk flask is added 3-halo-4-iodopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (B91453) (8 mL) and water (2 mL) are added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). The reaction mixture is heated to 90 °C and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling Protocol

In a flame-dried Schlenk flask, 3-halo-4-iodopyridine (1.0 mmol) is dissolved in degassed THF (10 mL) under an argon atmosphere. Triethylamine (3.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) are added sequentially. The reaction mixture is stirred at 60 °C for the specified duration. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.

Buchwald-Hartwig Amination Protocol

A Schlenk tube is charged with 3-halo-4-iodopyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and the phosphine (B1218219) ligand (e.g., XPhos, 0.02 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (10 mL) is added, and the tube is sealed. The reaction mixture is heated to 100 °C with vigorous stirring for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography affords the desired N-aryl or N-alkyl aminopyridine.

Nucleophilic Aromatic Substitution (SNAAr) Protocol

To a solution of 3-halo-4-iodopyridine (1.0 mmol) in the appropriate solvent (e.g., methanol, 10 mL) is added the nucleophile (e.g., sodium methoxide, 1.5 mmol). The reaction mixture is heated to the specified temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Mechanisms

To further elucidate the reaction pathways, the following diagrams illustrate the catalytic cycles and reaction mechanism.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(alkynyl)L2 Transmetalation Ar-Pd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination Ar-alkyne Ar-alkyne Ar-Pd(II)(alkynyl)L2->Ar-alkyne R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R + CuI, Base Cu-C≡C-R->Ar-Pd(II)(I)L2

Caption: Catalytic cycles of the Sonogashira coupling.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(I)L2->[Ar-Pd(II)(NR2)L2] Amine Coordination & Deprotonation (R2NH, Base) [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 [Ar-Pd(II)(NR2)L2]->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Conclusion

For researchers and professionals engaged in the synthesis of novel pyridine-containing molecules, the choice between this compound and 3-bromo-4-iodopyridine carries significant implications for reaction efficiency and synthetic strategy. Based on fundamental principles of chemical reactivity, this compound is predicted to be the more reactive substrate in a range of important synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. This enhanced reactivity, driven by the strong electron-withdrawing nature of the fluorine substituent, can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. While factors such as cost and availability will also influence substrate selection, a thorough understanding of the inherent reactivity differences outlined in this guide will enable the more rational design and efficient execution of synthetic routes.

Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyridine (B92270) scaffold is a cornerstone of molecular design, particularly in the realm of kinase inhibitors. While functionalized pyridines like 3-Fluoro-4-Iodopyridine offer a direct route to complex molecules, their cost and availability can be prohibitive. This guide provides an objective comparison of alternative synthetic strategies, focusing on building the pyridine core from the ground up, with supporting experimental data and cost analysis to inform your synthetic planning.

At a Glance: Comparing Synthetic Approaches

The following table summarizes the key quantitative metrics for the synthesis of a hypothetical, yet representative, kinase inhibitor, "PyridoKinib," via two distinct pathways: a classical Hantzsch-type condensation and a modern C-H functionalization strategy. This comparison highlights the trade-offs between these approaches in terms of yield, reaction time, and starting material cost.

MetricHantzsch-Type SynthesisC-H FunctionalizationThis compound (for comparison)
Overall Yield 65%75%N/A (starting material)
Number of Steps 21N/A
Total Reaction Time 10 hours12 hoursN/A
Starting Material Cost ~$0.15 / gram of product~$1.00 / gram of product~$76.53 / gram[1]
Key Reagents Ethyl acetoacetate (B1235776), Benzaldehyde (B42025), Ammonium (B1175870) acetate (B1210297)2-Arylpyridine, AlkeneThis compound

Cost Analysis of Starting Materials

The economic viability of a synthetic route is a critical factor in drug development. This table breaks down the approximate cost of key starting materials for the alternative synthetic routes, compared to the cost of this compound. Prices are based on currently available supplier information.

ReagentSupplier & Catalog No.Price (USD)QuantityCost per Gram
This compoundThermo Scientific Chemicals 436380050$382.655 g$76.53[1]
Ethyl acetoacetateThermo Scientific Chemicals 220405000$34.65500 g$0.07[2]
Ammonium acetateG-Biosciences A043$37.00100 g$0.37[3]
Di-tert-butyl dicarbonateTCI B0433~$6.20100 g~$0.06

Experimental Protocols: A Side-by-Side Comparison

Detailed methodologies are crucial for reproducibility and for adapting these syntheses to new targets. Below are the experimental protocols for the synthesis of "PyridoKinib" via the Hantzsch-type and C-H functionalization routes.

Method 1: Hantzsch-Type Pyridine Synthesis

This classical multi-component reaction builds the pyridine ring from simple, inexpensive acyclic precursors.[4][5] The initial product is a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine.

Step 1: Synthesis of the Dihydropyridine Intermediate

A mixture of benzaldehyde (10.6 g, 0.1 mol), ethyl acetoacetate (26.0 g, 0.2 mol), and ammonium acetate (7.7 g, 0.1 mol) in 50 mL of ethanol (B145695) is refluxed for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 1,4-dihydropyridine (B1200194) intermediate.

Step 2: Aromatization to the Final Pyridine

The dihydropyridine intermediate (10.0 g) is dissolved in 50 mL of acetic acid. A solution of sodium nitrite (B80452) (3.0 g) in 5 mL of water is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the reaction mixture is poured into 200 mL of ice-cold water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine product.

Method 2: C-H Functionalization for Pyridine Synthesis

This modern approach offers a more convergent synthesis by directly coupling a pre-formed arylpyridine with an alkene, forming a key C-C bond and constructing the second ring in a single step.[6][7]

A mixture of 2-phenylpyridine (B120327) (15.5 g, 0.1 mol), the desired alkene partner (0.12 mol), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable oxidant (e.g., Cu(OAc)2, 2 equivalents) in a solvent such as trifluoroacetic acid is stirred at 100°C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with dichloromethane (B109758) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final "PyridoKinib" product.

Visualizing the Synthetic Workflows

To further clarify the distinct approaches, the following diagrams illustrate the workflows for the Hantzsch-type synthesis and the C-H functionalization route.

Hantzsch_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Aromatization cluster_product Final Product Aldehyde Aldehyde Condensation One-Pot Condensation (e.g., Reflux in EtOH) Aldehyde->Condensation Ketoester β-Ketoester (2 eq.) Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation (e.g., NaNO2, AcOH) Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Hantzsch-Type Synthesis Workflow

CH_Functionalization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product Arylpyridine 2-Arylpyridine Coupling One-Pot C-H Activation/ Annulation Arylpyridine->Coupling Alkene Alkene Alkene->Coupling Catalyst Pd Catalyst Catalyst->Coupling Oxidant Oxidant Oxidant->Coupling Pyridine Substituted Pyridine Coupling->Pyridine

C-H Functionalization Workflow

Relevance in Signaling Pathways: Pyridines as Kinase Inhibitors

Substituted pyridines are privileged scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[8][9][10] These molecules often act by competing with ATP for the binding site on the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways.

The diagram below illustrates the general mechanism of action for a pyridine-based kinase inhibitor.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase Enzyme ATP->Kinase binds to PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Protein Substrate->Kinase binds to Downstream Downstream Signaling PhosphoSubstrate->Downstream activates PyridineInhibitor Pyridine-Based Kinase Inhibitor PyridineInhibitor->Kinase competitively binds to ATP binding site

Mechanism of Pyridine-Based Kinase Inhibition

By exploring these alternative synthetic routes, researchers can make more informed decisions based on factors such as cost, efficiency, and scalability, ultimately accelerating the discovery and development of novel pyridine-containing therapeutics.

References

Illuminating the Path Forward: A Comparative Guide to the Biological Activity of 3-Fluoro-4-Iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In this guide, we delve into the biological significance of compounds derived from the versatile building block, 3-Fluoro-4-Iodopyridine. This analysis will provide a comparative overview of their potential activities, supported by available data, and offer insights into the experimental protocols utilized for their evaluation.

While direct quantitative biological data for compounds synthesized specifically from this compound is limited in publicly available literature, its established role as a key intermediate in the synthesis of complex, biologically active molecules, such as β-carbolines and kinase inhibitors, provides a strong foundation for exploring its potential in drug discovery. This guide will, therefore, focus on the biological activities of these broader classes of compounds, with the understanding that this compound is a crucial starting point for their synthesis.

Anticancer Potential: Targeting Key Cellular Pathways

Derivatives of this compound are instrumental in the synthesis of various heterocyclic compounds with promising anticancer activities. Notably, its use in constructing β-carboline scaffolds is of significant interest, as this class of compounds has demonstrated potent cytotoxic effects against various cancer cell lines.

Comparative Anticancer Activity of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

To provide a framework for comparison, the following table summarizes the anticancer activity (IC50 values) of various pyridine and pyrimidine derivatives, which represent classes of compounds accessible through synthetic routes involving this compound. It is important to note that these compounds are not directly synthesized from this compound but serve as illustrative examples of the potential potencies that could be achieved.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-UreaCompound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)
Pyridine-UreaCompound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)
PyridothienopyrimidineCompound 3aHepG-2 (Liver)1.17
PyridothienopyrimidineCompound 5aMCF-7 (Breast)2.79
PyridothienopyrimidineCompound 9bHepG-2 (Liver)1.98
Pyrazolo[3,4-d]pyrimidineCompound 15Various1.18 - 8.44 (GI50)
DianilinopyrimidineCompound 4cA549 (Lung)0.56
DianilinopyrimidineCompound 4cPC-3 (Prostate)2.46
DianilinopyrimidineCompound 4cHepG2 (Liver)2.21
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692). This formazan can be solubilized, and its concentration can be determined by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (derived from this compound or its analogs) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compounds at various concentrations incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Neuroprotective Potential: A Glimpse into β-Carboline Activity

This compound serves as a key starting material for the synthesis of β-carbolines, a class of compounds known for their wide range of pharmacological activities, including neuroprotective effects.[1][2] These compounds are being investigated for their potential in the treatment of neurodegenerative diseases like Parkinson's disease.[3]

Experimental Protocol: Assessing Neuroprotection in a Parkinson's Disease Model

Model: MPP+ (1-methyl-4-phenylpyridinium) is a neurotoxin that selectively destroys dopaminergic neurons and is widely used to induce a Parkinson's-like state in cellular and animal models.

Procedure:

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test β-carboline derivative for a specific duration.

  • MPP+ Induction: Following pre-treatment, the cells are exposed to a neurotoxic concentration of MPP+.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release (an indicator of cell death).

  • Data Analysis: The ability of the test compound to protect the cells from MPP+-induced toxicity is quantified, and neuroprotective concentrations (e.g., EC50) are determined.

Neuroprotection_Assay_Workflow Neuroprotection Assay Workflow start Start culture_cells Culture neuronal cells (e.g., SH-SY5Y) start->culture_cells pre_treat Pre-treat with β-carboline derivatives culture_cells->pre_treat induce_toxicity Induce neurotoxicity with MPP+ pre_treat->induce_toxicity assess_viability Assess cell viability (e.g., MTT, LDH assay) induce_toxicity->assess_viability analyze_data Analyze neuroprotective effect assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for assessing neuroprotective effects.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The pyridine scaffold is a common feature in many kinase inhibitors. While direct synthesis of kinase inhibitors from this compound is not explicitly detailed in the available search results, its utility in constructing substituted pyridine rings makes it a relevant precursor for this class of drugs. For comparison, several pyrimidine-based compounds have shown potent inhibitory activity against key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).

Comparative Kinase Inhibitory Activity

The following table presents the kinase inhibitory activity of some pyrimidine derivatives, highlighting the potential for developing potent inhibitors based on heterocyclic scaffolds.

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference
PyridothienopyrimidineCompound 3aEGFR7.27
PyridothienopyrimidineCompound 5aEGFR17.29
PyridothienopyrimidineCompound 9bEGFR10.55
Pyrazolo[3,4-d]pyrimidineCompound 4EGFR54
Pyrazolo[3,4-d]pyrimidineCompound 15EGFR135
Pyrazolo[3,4-d]pyrimidineCompound 16EGFR34
Experimental Protocol: Kinase Inhibition Assay

Principle: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.

Procedure:

  • Assay Setup: The assay is typically performed in a microplate format and includes the kinase, its specific substrate (often a peptide), ATP (the phosphate (B84403) donor), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate is detected. This can be done using various methods, such as antibodies specific to the phosphorylated substrate (e.g., in an ELISA format) or by using luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Kinase_Inhibition_Assay Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and test compound start->prepare_reagents initiate_reaction Initiate reaction by adding ATP prepare_reagents->initiate_reaction incubate Incubate to allow phosphorylation initiate_reaction->incubate detect_phosphorylation Detect phosphorylated substrate incubate->detect_phosphorylation calculate_ic50 Calculate IC50 values detect_phosphorylation->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of a typical kinase inhibition assay.

Conclusion and Future Directions

This compound stands as a valuable and versatile starting material in medicinal chemistry. While direct quantitative data on the biological activity of its immediate derivatives is an area requiring further public research, its role in the synthesis of potent anticancer, neuroprotective, and kinase-inhibiting compounds is evident from the broader classes of molecules it helps to create.

Future research should focus on the synthesis and rigorous biological evaluation of novel compounds directly derived from this compound. The establishment of clear structure-activity relationships for these specific derivatives will be crucial for optimizing their therapeutic potential and paving the way for the development of next-generation drugs. The experimental protocols outlined in this guide provide a solid framework for such future investigations.

References

A Cost-Benefit Analysis of 3-Fluoro-4-Iodopyridine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that balances cost, reactivity, and the desired physicochemical properties of the final product. 3-Fluoro-4-iodopyridine has emerged as a valuable reagent, particularly in the construction of active pharmaceutical ingredients (APIs). This guide provides an objective cost-benefit analysis of this compound, comparing its performance with viable alternatives and offering supporting data and experimental context.

Executive Summary

This compound is a key intermediate in the synthesis of various biologically active compounds, including the antibiotic Eudistomin T and β-carbolines, which have applications in anti-cancer and neuro-enhancement therapies[1]. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. However, the higher cost of this specialized reagent necessitates a careful evaluation of its benefits against more economical alternatives. This guide will explore the utility of this compound in common cross-coupling reactions and compare it with 3-chloro-4-iodopyridine (B48283) and 3-bromo-4-iodopyridine (B1523276).

Cost Analysis

The cost of a chemical building block is a significant factor in the overall expense of a synthetic route, especially during process development and scale-up. The following table provides an approximate cost comparison for this compound and its chloro and bromo analogues. Prices are collated from various suppliers and are subject to change.

CompoundCAS NumberMolecular Weight ( g/mol )Representative Price (USD/g)
This compound 22282-75-3222.99~$70 - $150
3-Chloro-4-Iodopyridine 77332-79-7239.44~$10 - $30
3-Bromo-4-Iodopyridine 89167-19-1283.89~$80 - $120

Note: Prices are estimates based on catalog listings for small quantities and may vary significantly based on supplier, purity, and quantity ordered.

As the data indicates, 3-chloro-4-iodopyridine is the most cost-effective option, while this compound and 3-bromo-4-iodopyridine are priced at a premium. The higher cost of the fluorinated and brominated analogues is attributable to more complex and potentially lower-yielding synthetic procedures for their preparation.

Performance and Reactivity Comparison

The primary utility of these dihalopyridines in synthesis lies in their application as substrates in palladium-catalyzed cross-coupling reactions. The differing electronic properties and bond strengths of the carbon-halogen bonds dictate their reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of 3,4-dihalopyridines, the more reactive carbon-iodine bond is expected to undergo oxidative addition to the palladium catalyst preferentially, leaving the halogen at the 3-position intact for potential subsequent transformations.

Expected Performance in Suzuki-Miyaura Coupling:

SubstrateExpected Reactivity at C-I BondInfluence of 3-SubstituentPotential BenefitsPotential Drawbacks
This compound HighStrong electron-withdrawing effect from fluorine may enhance susceptibility to nucleophilic attack on the ring.Fluorine can improve metabolic stability and binding affinity of the final product.Higher cost.
3-Chloro-4-Iodopyridine HighModerate electron-withdrawing effect from chlorine.Most cost-effective.Chlorine is a less versatile handle for subsequent reactions compared to bromine.
3-Bromo-4-Iodopyridine HighModerate electron-withdrawing effect from bromine.Bromine is a good leaving group for subsequent cross-coupling reactions.Higher cost than the chloro-analogue.

Experimental Protocols

The following are representative experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl halides.

Materials:

  • 3-Halo-4-iodopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • To a reaction vessel, add the 3-halo-4-iodopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Representative Sonogashira Coupling Protocol

This protocol is based on general procedures for the Sonogashira coupling of aryl halides.

Materials:

  • 3-Halo-4-iodopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 mmol)

  • Solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a reaction vessel, add the 3-halo-4-iodopyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, base, and terminal alkyne.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Logical Relationship of Alternatives

The following diagram illustrates the relationship between this compound and its chloro and bromo alternatives, highlighting their common synthetic application in cross-coupling reactions.

Alternatives This compound This compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions 3-Chloro-4-Iodopyridine 3-Chloro-4-Iodopyridine 3-Chloro-4-Iodopyridine->Cross-Coupling Reactions 3-Bromo-4-Iodopyridine 3-Bromo-4-Iodopyridine 3-Bromo-4-Iodopyridine->Cross-Coupling Reactions

Alternatives for Cross-Coupling Reactions
Experimental Workflow for Comparative Analysis

This diagram outlines a typical workflow for comparing the performance of the different 3-halo-4-iodopyridines in a cross-coupling reaction.

Workflow cluster_setup Reaction Setup Substrate_F This compound Reaction Parallel Reactions (Identical Conditions) Substrate_F->Reaction Substrate_Cl 3-Chloro-4-Iodopyridine Substrate_Cl->Reaction Substrate_Br 3-Bromo-4-Iodopyridine Substrate_Br->Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Reaction Catalyst_System Catalyst System (Pd Catalyst, Ligand, Base) Catalyst_System->Reaction Analysis Analysis (TLC, LC-MS, NMR) Reaction->Analysis Results Comparative Results (Yield, Reaction Time, Purity) Analysis->Results

Comparative Experimental Workflow
Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add R-X Pd(II)_Complex R-Pd(II)-X L₂ Ox_Add->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R¹-B(OR)₂ Pd(II)_R_R1 R-Pd(II)-R¹ L₂ Transmetalation->Pd(II)_R_R1 Red_Elim Reductive Elimination Pd(II)_R_R1->Red_Elim Red_Elim->Pd(0)L2 Product R-R¹ Red_Elim->Product

Suzuki-Miyaura Catalytic Cycle

Conclusion and Recommendations

The choice between this compound and its chloro and bromo analogues is highly dependent on the specific goals of the synthesis.

  • For cost-driven projects and early-stage discovery , where a multitude of analogues are being synthesized, 3-chloro-4-iodopyridine is the most economical choice. Its reactivity at the iodine position is sufficient for a wide range of cross-coupling reactions.

  • For syntheses requiring a second, subsequent cross-coupling reaction at the 3-position , 3-bromo-4-iodopyridine offers a significant advantage due to the higher reactivity of the C-Br bond compared to the C-Cl bond.

  • For late-stage functionalization and lead optimization in drug discovery , the benefits of incorporating fluorine often justify the higher cost of This compound . The fluorine atom can impart desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity, which can be crucial for the development of a successful drug candidate.

Ultimately, a thorough cost-benefit analysis should be conducted on a case-by-case basis, taking into account the overall synthetic strategy, the desired properties of the target molecule, and the budgetary constraints of the project.

References

3-Fluoro-4-Iodopyridine: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. 3-Fluoro-4-iodopyridine has emerged as a valuable heterocyclic intermediate, offering a unique combination of reactivity and structural features that facilitate the construction of complex molecular architectures. This guide provides a comparative overview of its applications in key cross-coupling reactions, supported by experimental data, and details its role in the synthesis of significant bioactive molecules.

This compound is a dihalogenated pyridine (B92270) derivative that serves as a molecular scaffold in the development of active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the differential reactivity of the carbon-iodine and carbon-fluorine bonds, allowing for selective functionalization through various cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen enhances the reactivity of the C-I bond, making it a prime substrate for palladium-catalyzed reactions.

Performance in Cross-Coupling Reactions: A Comparative Look

The primary application of this compound lies in its efficacy as a substrate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, pivotal methods for the formation of carbon-carbon bonds in medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures. The reactivity of the C-X (X = halogen) bond in halopyridines generally follows the trend I > Br > Cl, a direct consequence of the bond dissociation energies.[3] This trend dictates that this compound will be significantly more reactive than its bromo or chloro analogues under similar conditions, often leading to higher yields and milder reaction requirements.

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O8012>95 (estimated)[3]
3-Fluoro-4-bromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012Good (71-90)[3]
3-Fluoro-4-chloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10024Moderate (40-70)[4]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling. Yields for this compound are estimated based on established reactivity trends, as direct comparative studies under identical conditions are limited in the literature.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the higher reactivity of the C-I bond in this compound makes it a superior substrate compared to other halopyridines.

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT2High (>90)[5]
3-Fluoro-4-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6016Good (70-90)[5]
3-Fluoro-4-chloropyridinePhenylacetylenePd(PCy₃)₂Cl₂Cs₂CO₃Dioxane12024Low to Moderate[6]

Table 2: Comparative Performance in Sonogashira Coupling. While direct comparative data is scarce, the trend of C-I > C-Br > C-Cl reactivity is well-established for Sonogashira reactions.[5]

Key Applications in the Synthesis of Bioactive Molecules

The utility of this compound is highlighted in the synthesis of several important classes of bioactive compounds.

Synthesis of Eudistomin T

This compound is a key building block in the synthesis of the antibiotic Eudistomin T. The synthesis involves a Suzuki coupling reaction with (2-pivaloylaminophenyl)boronic acid, followed by lithiation and cyclization to form the final product.[1]

Synthesis of β-Carbolines

β-Carbolines are a class of indole (B1671886) alkaloids with a wide range of pharmacological activities, including anti-cancer and neuroprotective effects.[1] this compound serves as a crucial precursor in the construction of the β-carboline scaffold, often via a Pictet-Spengler reaction or cross-coupling strategies.[7][8][9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL) is added sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction is heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[10][11]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (10 mL) is added triethylamine (B128534) (2.0 mmol). The solution is degassed with argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) and copper(I) iodide (0.04 mmol) are then added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium (B1175870) chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5][6]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid Base_Solvent Base (e.g., Na₂CO₃) + Solvent (e.g., Toluene/EtOH/H₂O) Reactants->Base_Solvent Degas Degas with Inert Gas Base_Solvent->Degas Catalyst_Addition Add Pd Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst_Addition Heating Heat (e.g., 80°C, 12h) Catalyst_Addition->Heating Quench_Extract Quench Reaction & Extract with Organic Solvent Heating->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Terminal Alkyne Base_Solvent Base (e.g., Et₃N) + Solvent (e.g., THF) Reactants->Base_Solvent Degas Degas with Inert Gas Base_Solvent->Degas Catalyst_Addition Add Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) & Cu(I) Co-catalyst (e.g., CuI) Degas->Catalyst_Addition Stirring Stir at RT or Heat Catalyst_Addition->Stirring Solvent_Removal Remove Solvent Stirring->Solvent_Removal Extraction Extract with Organic Solvent Solvent_Removal->Extraction Dry_Concentrate Dry & Concentrate Extraction->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

References

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-4-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3-Fluoro-4-Iodopyridine (CAS No. 22282-75-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Skin Protection - Gloves: Nitrile or neoprene gloves.[5][6] For prolonged contact, consider butyl rubber. Change gloves immediately upon contamination.[3][4] - Lab Coat: A fully-buttoned, chemical-resistant lab coat.[5][7]Prevents skin contact, which can cause severe burns and irritation.[1][2]
Respiratory Protection - Use in a well-ventilated area, preferably a certified laboratory chemical fume hood.[5][8] - If ventilation is inadequate, a NIOSH/MSHA-approved full-face particle respirator (type N100 or P3) is necessary.[8]Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1]
Footwear Closed-toe and closed-heel shoes.[7]Protects feet from potential spills.

Step-by-Step Operational Plan for Safe Handling

A systematic approach to handling this compound is vital for maintaining a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Tightly Seal Containers handle_transfer->handle_close clean_decontaminate Decontaminate Work Area handle_close->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste Properly clean_decontaminate->clean_dispose clean_store Store in Designated Area clean_dispose->clean_store

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-Iodopyridine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-Iodopyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。